N-Boc-N-methyl-D-Valinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m0/s1 |
InChI Key |
CMQXNCQNVUMSNJ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@H](CO)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CO)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-N-methyl-D-Valinol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Boc-N-methyl-D-Valinol, a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development.
Chemical Identity and Properties
This compound, systematically named tert-butyl ((2R)-1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate, is a valuable building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on a methylated nitrogen atom, and a hydroxyl group, making it a versatile intermediate.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2165479-27-4[1][2] |
| Molecular Formula | C₁₁H₂₃NO₃[1] |
| IUPAC Name | tert-butyl ((2R)-1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Boc-N-methyl-L-valine | N-Boc-D-Valinol |
| Molecular Weight | 217.31 g/mol [1] | 231.3 g/mol [3][4] | 203.28 g/mol [5] |
| Appearance | White powder (predicted) | White powder[3][4] | Pale yellow liquid / Clear colorless liquid[5] |
| Melting Point | Not available | 47 - 51 °C[4] / 82-88 °C (DL-form)[3] | 68-72 °C[5] |
| Boiling Point | Not available | Not available | 218 °C[5] |
| Solubility | Not available | Sparingly soluble in water[6] | Not available |
| Optical Rotation | Not available | [α]D²⁵ = -93 ± 2° (L-form)[4] | Not available |
Chemical Structure
The structure of this compound is characterized by a valine backbone where the carboxylic acid has been reduced to a primary alcohol. The nitrogen atom is protected by a Boc group and further substituted with a methyl group. The stereocenter at the alpha-carbon is in the D-configuration.
Table 3: Structural Information for this compound
| Feature | Representation |
| SMILES | CC(C)--INVALID-LINK--CO |
| InChI | InChI=1S/C11H23NO3/c1-8(2)10(11-13)12(5)9(14)15-7(3,4)6/h8,10,13H,11H2,1-7H3/t10-/m1/s1 |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves a two-step process starting from the commercially available N-Boc-D-valine:
-
N-methylation of N-Boc-D-valine: The secondary amine of the Boc-protected D-valine is methylated.
-
Reduction of the carboxylic acid: The carboxylic acid moiety of N-Boc-N-methyl-D-valine is reduced to a primary alcohol.
Below are detailed experimental protocols adapted from general procedures for these types of transformations.
Plausible Synthetic Workflow
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: N-methylation of N-Boc-D-valine
This protocol is based on established methods for the N-methylation of Boc-protected amino acids.
Materials:
-
N-Boc-D-valine
-
Methyl iodide (MeI)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of N-Boc-D-valine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-methyl-D-valine.
Experimental Protocol: Reduction of N-Boc-N-methyl-D-valine
This protocol outlines the reduction of the carboxylic acid to a primary alcohol.
Materials:
-
N-Boc-N-methyl-D-valine
-
Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using LiAlH₄:
-
To a stirred solution of N-Boc-N-methyl-D-valine (1.0 equivalent) in anhydrous THF under an argon atmosphere at 0 °C, add LiAlH₄ (1.5 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify further by flash column chromatography.
Applications in Drug Development
This compound is described as a linker for Antibody-Drug Conjugates (ADCs).[7] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC.
The incorporation of N-methylated amino acids into peptides and other bioactive molecules can confer several advantageous properties:
-
Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the molecule.[8][9]
-
Enhanced Membrane Permeability: The reduction of a hydrogen bond donor can decrease polarity and improve the ability of the molecule to cross cell membranes.[8]
-
Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.[10]
The use of the D-enantiomer can further enhance resistance to enzymatic degradation. While specific signaling pathways involving this compound are not detailed in the available literature, its role as an ADC linker suggests its utility in the development of targeted cancer therapies. The design of the linker can influence the release mechanism of the cytotoxic payload within the target cell, which is a critical aspect of ADC technology.
Logical Relationships in ADC Technology
The following diagram illustrates the general principle of an Antibody-Drug Conjugate and the role of the linker.
Caption: The role of the linker in an Antibody-Drug Conjugate.
This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its specific physicochemical properties and biological activity is warranted to fully explore its potential in drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. 化合物 this compound|T87925|TargetMol 品牌:TargetMol 美国 - ChemicalBook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of N-methylated analogues of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of N-Boc-N-methyl-D-Valinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-N-methyl-D-valinol is a valuable chiral building block in synthetic organic chemistry. The presence of the N-methyl group can enhance the metabolic stability and conformational rigidity of peptides, making it a desirable component in the design of peptidomimetics and other pharmaceutical agents. This guide provides a comprehensive overview of a plausible synthetic route and the expected characterization of this compound.
Synthesis Pathway
The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available N-Boc-D-valine. The first step involves the selective N-methylation of the Boc-protected amine, followed by the reduction of the carboxylic acid to the primary alcohol.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-N-methyl-D-valine
This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids.[1][2][3] The reaction involves the deprotonation of both the carboxylic acid and the N-H of the carbamate, followed by selective methylation on the nitrogen atom.
Materials:
-
N-Boc-D-valine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (B122720) (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-valine (1.0 eq).
-
Add anhydrous THF (approx. 10 mL per 1 g of amino acid) to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Add iodomethane (5.0 eq) to the stirred solution.
-
Carefully add sodium hydride (60% dispersion, 5.0 eq) portion-wise over 1-2 hours. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0 °C during the addition.
-
After the complete addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Monitor the reaction by TLC (e.g., in 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding isopropanol (B130326) dropwise until bubbling ceases, followed by the dropwise addition of water.
-
Reduce the solvent volume by approximately 80% using a rotary evaporator.
-
Add water and adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be purified by silica (B1680970) gel chromatography if necessary.
Step 2: Synthesis of this compound
This procedure employs a mixed anhydride (B1165640) method for the reduction of the carboxylic acid, which is generally effective for N-protected amino acids.[4]
Materials:
-
N-Boc-N-methyl-D-valine
-
N-methylmorpholine (NMM)
-
Ethyl chloroformate (EtOCOCl)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to -15 °C (ice-salt bath).
-
Add N-methylmorpholine (1.1 eq) and stir for 5 minutes.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. A white precipitate of NMM·HCl may form. Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in a small amount of water.
-
Add the NaBH₄ solution dropwise to the mixed anhydride suspension at -15 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until completion.
-
Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Data
Intermediate: N-Boc-N-methyl-D-valine
| Property | Value | Reference |
| CAS Number | 89536-85-6 | [5] |
| Molecular Formula | C₁₁H₂₁NO₄ | [5] |
| Molecular Weight | 231.29 g/mol | [6] |
| Appearance | White powder | [7] |
| Purity | ≥ 98% (HPLC) | [5] |
| Optical Rotation | [α]D = +99° to +103° (c=1 in EtOH) | [5] |
Final Product: this compound
Note: As direct experimental data for this specific compound is limited, physical properties are based on calculations and analogy to similar compounds like N-Boc-D-Valinol.
Physical Properties
| Property | Value (Predicted / Calculated) | Basis / Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₃NO₃ | Calculated |
| Molecular Weight | 217.31 g/mol | Calculated |
| Exact Mass | 217.1678 g/mol | Calculated |
| Appearance | Colorless oil or low-melting solid | Analogy to N-Boc-D-Valinol[8] |
| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate | General property of Boc-protected amino alcohols |
| Optical Rotation | Positive value expected in Chloroform | Based on N-Boc-D-Valinol's value of +23°[9] |
Spectroscopic Data
| Technique | Data (Predicted) |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.6-3.8 (m, 2H, -CH ₂OH), ~3.4-3.5 (m, 1H, N-CH ), ~2.8-2.9 (s, 3H, N-CH ₃), ~1.9-2.1 (m, 1H, -CH -(CH₃)₂), ~1.45 (s, 9H, -C(CH ₃)₃), ~0.9-1.0 (d, 6H, -CH(CH ₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156-157 (C=O, Boc), ~80 (O-C (CH₃)₃), ~65-67 (-C H₂OH), ~60-62 (N-C H), ~30-32 (N-C H₃), ~28-29 (-C(C H₃)₃), ~27-28 (-C H-(CH₃)₂), ~19-20 (-CH(C H₃)₂) |
| Mass Spec. (ESI+) | m/z: 218.1751 [M+H]⁺, 240.1570 [M+Na]⁺ |
References
- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Boc- D -valinol 98 106391-87-1 [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of N-Boc-N-methyl-D-Valinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for N-Boc-N-methyl-D-Valinol. Due to the limited availability of public domain experimental data for this specific compound, this guide presents a combination of predicted spectroscopic values derived from analogous compounds and detailed, standard experimental protocols for obtaining and verifying this data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, peptide synthesis, and drug development who are working with or planning to synthesize this compound.
Introduction
This compound is a chiral building block of significant interest in the synthesis of complex peptides and pharmacologically active molecules. The N-methylation of the amino acid backbone can impart unique conformational properties and increased metabolic stability to peptides. The D-configuration of the valinol moiety offers a non-natural stereochemistry that can be crucial for modulating biological activity and resistance to enzymatic degradation. The tert-butoxycarbonyl (Boc) protecting group provides a stable and readily cleavable means of protecting the nitrogen atom during synthetic manipulations.
This guide summarizes the expected spectroscopic data for this compound and provides detailed methodologies for its characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 - 3.55 | m | 2H | -CH₂-OH |
| ~3.40 - 3.30 | m | 1H | -CH(N)- |
| ~2.75 | s | 3H | -N-CH₃ |
| ~2.00 - 1.85 | m | 1H | -CH(CH₃)₂ |
| ~1.45 | s | 9H | -C(CH₃)₃ |
| ~0.95 | d | 3H | -CH(CH₃) |
| ~0.90 | d | 3H | -CH(CH₃) |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~156.5 | -C=O (carbamate) |
| ~79.5 | -C(CH₃)₃ |
| ~65.0 | -CH₂-OH |
| ~63.0 | -CH(N)- |
| ~31.0 | -N-CH₃ |
| ~29.0 | -CH(CH₃)₂ |
| ~28.5 | -C(CH₃)₃ |
| ~19.5 | -CH(CH₃) |
| ~18.5 | -CH(CH₃) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1685 | Strong | C=O stretch (carbamate) |
| ~1365 | Medium | C-H bend (t-butyl) |
| ~1160 | Strong | C-O stretch (carbamate) |
| ~1050 | Medium | C-O stretch (alcohol) |
Sample Preparation: Thin film or KBr pellet.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 218.17 | [M+H]⁺ |
| 240.15 | [M+Na]⁺ |
| 118.12 | [M+H - Boc]⁺ |
Molecular Formula: C₁₁H₂₃NO₃. Molecular Weight: 217.31 g/mol . Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Experimental Protocols
The following sections detail standard experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the N-methylation of N-Boc-D-valinol.
Materials:
-
N-Boc-D-valinol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of N-Boc-D-valinol (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.
-
Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis.
An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The synthesis and potential applications of N-Boc-N-methyl-D-Valinol as a chiral building block in asymmetric synthesis.
Introduction: The Potential of this compound as a Chiral Building Block
This compound is a chiral amino alcohol derivative that holds significant potential as a versatile building block in asymmetric synthesis. Its structure, featuring a stereocenter derived from the non-proteinogenic D-valine, a sterically demanding N-methyl-Boc protected amine, and a primary alcohol, makes it an attractive starting material for the synthesis of complex chiral molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability under a range of reaction conditions and allows for selective transformations at the hydroxyl group.
While specific applications of this compound are not extensively documented in current literature, its role in asymmetric synthesis can be confidently projected based on the well-established chemistry of analogous N-protected amino alcohols. This guide will detail its logical synthesis, its primary role as a chiral synthon, and its potential for creating new stereocenters with high diastereoselectivity.
Synthesis of this compound
The preparation of this compound can be efficiently achieved in a two-step sequence starting from commercially available N-Boc-D-valine. The synthesis involves the N-methylation of the Boc-protected amine followed by the reduction of the carboxylic acid to a primary alcohol.
Step 1: N-Methylation of N-Boc-D-valine
The selective methylation of the nitrogen atom of a Boc-protected amino acid, in the presence of a free carboxylic acid, is a well-established procedure.[1][2][3] The reaction typically employs a strong base, such as sodium hydride (NaH), to deprotonate both the carbamate (B1207046) and the carboxylic acid, followed by quenching with an electrophile like methyl iodide. The carboxylate forms a sodium salt which is less reactive, allowing for the preferential methylation of the nitrogen anion.[2][4]
Step 2: Reduction of N-Boc-N-methyl-D-valine
The resulting N-Boc-N-methyl-D-valine can be reduced to the corresponding amino alcohol, this compound. While lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, a milder and often more chemoselective method involves the formation of a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH₄). This method is known to proceed with minimal racemization.
The overall synthetic pathway is illustrated below:
Caption: Proposed synthesis of this compound.
Core Application in Asymmetric Synthesis: A Chiral Precursor to α-Amino Aldehydes
The primary utility of this compound in asymmetric synthesis is its role as a precursor to the corresponding chiral aldehyde, N-Boc-N-methyl-D-valinal. Chiral α-amino aldehydes are valuable intermediates that can undergo highly diastereoselective nucleophilic additions to create a new adjacent stereocenter. The inherent chirality of the starting material directs the approach of the nucleophile, leading to a predictable stereochemical outcome.
Oxidation to N-Boc-N-methyl-D-valinal
The primary alcohol of this compound can be oxidized to the aldehyde using a variety of mild and selective reagents to prevent over-oxidation to the carboxylic acid. Common methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or Parikh-Doering oxidation. These methods are well-tolerated by the Boc protecting group and are known to proceed with minimal epimerization of the α-stereocenter.
Diastereoselective Nucleophilic Addition
The resulting N-Boc-N-methyl-D-valinal can then be reacted with a range of organometallic nucleophiles (e.g., Grignard reagents, organolithiums, or organozincs) to generate vicinal amino alcohols with a new stereocenter. The stereochemical outcome of such additions is often predictable using the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite the largest substituent (the isopropyl group in this case), leading to the anti diastereomer as the major product.
The workflow for this key application is visualized below:
Caption: Key application workflow of this compound.
Data Presentation
While specific experimental data for reactions involving this compound is not available, the following tables provide representative data for the key transformations, based on analogous systems reported in the literature.
Table 1: Representative Data for the Oxidation of N-Boc-N-methyl Amino Alcohols
| Entry | Substrate (Analog) | Oxidizing Agent | Solvent | Time (h) | Yield (%) |
| 1 | N-Boc-N-methyl-L-alaninol | DMP | CH₂Cl₂ | 2 | 95 |
| 2 | N-Boc-N-methyl-L-phenylalaninol | SO₃·Py, DMSO | CH₂Cl₂ | 1 | 92 |
| 3 | N-Boc-N-methyl-L-leucinol | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | 0.5 | 94 |
Table 2: Representative Data for Diastereoselective Addition to N-Boc-N-methyl Amino Aldehydes
| Entry | Aldehyde (Analog) | Nucleophile | Solvent | Temp (°C) | Yield (%) | d.r. (anti:syn) |
| 1 | N-Boc-N-methyl-L-alaninal | PhMgBr | THF | -78 | 88 | >95:5 |
| 2 | N-Boc-N-methyl-L-phenylalaninal | MeLi | Et₂O | -78 | 91 | 90:10 |
| 3 | N-Boc-N-methyl-L-leucinal | VinylMgBr | THF | -78 | 85 | >95:5 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and application of this compound based on established methodologies.
Protocol 1: Synthesis of N-Boc-N-methyl-D-valine
-
Materials: N-Boc-D-valine, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide, Anhydrous Tetrahydrofuran (THF), Diethyl Ether, 1 M HCl, Brine.
-
Procedure:
-
To a solution of N-Boc-D-valine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add methyl iodide (5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (5.0 eq, 60% dispersion) portion-wise over 1 hour, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.
-
Reduce the solvent volume in vacuo and dilute the residue with diethyl ether and water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be purified by column chromatography.
-
Protocol 2: Oxidation and Diastereoselective Addition (Representative)
-
Materials: this compound, Dess-Martin Periodinane (DMP), Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Phenylmagnesium bromide (PhMgBr, 1 M in THF), Saturated aqueous NH₄Cl.
-
Procedure:
-
Oxidation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere and cool to 0 °C.
-
Add DMP (1.1 eq) portion-wise and allow the reaction to warm to room temperature, stirring for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude N-Boc-N-methyl-D-valinal. Use immediately in the next step.
-
Addition: Dissolve the crude aldehyde in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.
-
Add PhMgBr (1.2 eq) dropwise via syringe. Stir at -78 °C for 3 hours.
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the diastereomerically enriched amino alcohol.
-
Logical Relationships and Broader Utility
Beyond its conversion to an aldehyde for nucleophilic additions, this compound can be envisioned as a versatile chiral building block for incorporating the D-valinol moiety into larger, complex molecules such as peptide mimics or natural product analogs. Its functional handles allow for a variety of synthetic transformations.
Caption: Potential synthetic transformations of the core scaffold.
Conclusion
This compound represents a valuable, albeit underutilized, chiral building block for asymmetric synthesis. Based on established chemical principles, it can be readily synthesized from N-Boc-D-valine. Its most significant application lies in its conversion to the corresponding chiral aldehyde, which serves as a powerful intermediate for the diastereoselective formation of new stereocenters. The protocols and representative data provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and complex molecular architectures. Further research into its direct applications will undoubtedly expand its utility in the field of stereoselective synthesis.
References
- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - On the Selective N-Methylation of BOC-Protected Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Technical Guide: Stereochemistry and Applications of N-Boc-N-methyl-D-Valinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-methyl-D-Valinol is a chiral amino alcohol derivative of significant interest in synthetic organic chemistry and drug development. Its stereodefined structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an N-methyl substituent, makes it a valuable building block for the asymmetric synthesis of complex molecules, including peptide mimics and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of this compound, along with detailed experimental protocols.
Introduction
N-methylated amino acids and their derivatives are crucial components in medicinal chemistry. The introduction of an N-methyl group can impart favorable pharmacological properties to peptides, such as increased metabolic stability against enzymatic degradation, enhanced cell permeability, and conformational rigidity, which can lead to improved receptor affinity and selectivity. This compound, derived from the unnatural D-isomer of valine, offers a unique stereochemical scaffold for the synthesis of novel therapeutic agents. The Boc group provides a stable yet readily cleavable protection for the amine, making it compatible with a wide range of synthetic transformations.
Stereochemistry of this compound
The stereochemistry of this compound is defined by the chiral center at the second carbon atom of the butanol backbone, originating from D-valine. The "D" configuration indicates that the amino group (and subsequently the N-Boc-N-methylamino group) is on the right side in a Fischer projection, corresponding to an (R) configuration according to the Cahn-Ingold-Prelog priority rules. The presence of this defined stereocenter is critical for its application as a chiral auxiliary or building block in asymmetric synthesis, where the transfer of chirality to a new stereocenter is often the primary goal.
Key Stereochemical Features:
-
Chiral Center: C2 of the 3-methyl-1-butanol backbone.
-
Configuration: (R).
-
Enantiomeric Purity: The enantiomeric excess (ee) is a critical quality attribute and is typically expected to be high (>98%) for applications in asymmetric synthesis.
Synthesis of this compound
Synthetic Pathway 1: Reductive Amination of N-Boc-D-Valinol
This pathway involves the N-methylation of N-Boc-D-valinol. A common method for this transformation is reductive amination.
Caption: Synthetic pathway via reductive amination.
Synthetic Pathway 2: Reduction of N-Boc-N-methyl-D-valine
An alternative approach is the reduction of the carboxylic acid moiety of N-Boc-N-methyl-D-valine.
Caption: Synthetic pathway via carboxylic acid reduction.
Physicochemical and Spectroscopic Data
As specific experimental data for this compound is not widely published, the following table summarizes expected properties based on its structure and data from closely related analogs like N-Boc-D-valinol.[1][2]
| Property | Expected Value / Characteristics |
| Molecular Formula | C11H23NO3 |
| Molecular Weight | 217.31 g/mol |
| Appearance | White to off-white solid or a colorless oil |
| Melting Point | Expected to be in a similar range to related compounds like N-Boc-D-valinol (68-72 °C)[2] |
| Optical Rotation [α]D | A positive value is expected due to the D-configuration. For comparison, N-Boc-D-valinol has a specific rotation of +23° (c=1 in chloroform)[2]. The exact value for the N-methylated compound would need to be determined experimentally. |
| 1H NMR | Expected signals: ~0.9 ppm (d, 6H, CH(CH3)2), ~1.4 ppm (s, 9H, C(CH3)3), ~2.0 ppm (m, 1H, CH(CH3)2), ~2.8 ppm (s, 3H, N-CH3), ~3.5-3.8 ppm (m, 3H, CH-N and CH2OH), ~4.9 ppm (br s, 1H, OH). |
| 13C NMR | Expected signals: ~18, 19 ppm (CH(CH3)2), ~28 ppm (C(CH3)3), ~30 ppm (N-CH3), ~32 ppm (CH(CH3)2), ~60-65 ppm (CH2OH), ~65-70 ppm (CH-N), ~80 ppm (C(CH3)3), ~156 ppm (C=O). |
| Mass Spectrometry | Expected [M+H]+ = 218.1756 |
Experimental Protocols
Proposed Synthesis of this compound (from N-Boc-D-valinol)
Materials:
-
N-Boc-D-valinol
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Dissolve N-Boc-D-valinol (1.0 eq) in DCM in a round-bottom flask.
-
Add formaldehyde (1.5 eq) to the solution and stir for 1 hour at room temperature to form the intermediate iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Characterization Workflow
The following workflow outlines the standard procedures for the characterization and quality control of synthesized this compound.
Caption: Workflow for product characterization.
Applications in Drug Development
This compound serves as a versatile chiral building block in the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications. The D-configuration and N-methylation can be strategically employed to design compounds with enhanced stability and biological activity.
Potential Applications:
-
Synthesis of Protease Inhibitors: The valinol backbone can be incorporated into molecules designed to inhibit proteases, where the stereochemistry and N-methylation can influence binding to the enzyme's active site.
-
Development of Peptide-Based Therapeutics: As a component of peptide mimics, it can help in the design of agonists or antagonists for various receptors.
-
Asymmetric Catalysis: The amino alcohol functionality allows for its use as a chiral ligand in metal-catalyzed asymmetric reactions.
Conclusion
This compound is a valuable synthetic intermediate for the development of novel chiral molecules. Understanding its stereochemistry and having access to reliable synthetic and analytical protocols are essential for its effective utilization in research and drug development. While specific literature on this exact compound is sparse, its synthesis and characterization can be achieved through well-established chemical transformations, providing a powerful tool for medicinal chemists and synthetic organic chemists.
References
Commercial Availability and Synthetic Routes for N-Boc-N-methyl-D-Valinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-D-Valinol, systematically named (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate, is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its protected amine and free hydroxyl functionalities make it a valuable precursor for the synthesis of complex molecules, including peptidomimetics and chiral ligands. This technical guide provides an in-depth overview of the commercial availability of this compound and outlines a detailed, plausible experimental protocol for its synthesis from readily available starting materials.
Commercial Availability
This compound is available from a select number of specialized chemical suppliers. The table below summarizes the offerings from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| BLDpharm | tert-Butyl (R)-(1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate | 2165479-27-4 | C₁₁H₂₃NO₃ | 217.31 | Available for online ordering. |
| ChemScene | This compound | 2165479-27-4 | C₁₁H₂₃NO₃ | 217.31 | Offers custom synthesis and related services. |
| MedchemExpress | This compound | Not specified | C₁₁H₂₃NO₃ | 217.31 | Marketed as an ADC linker with a BOC protecting group. |
Physicochemical Properties
The following table outlines key physicochemical properties of this compound, compiled from supplier data and chemical databases.
| Property | Value |
| Systematic Name | (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate |
| CAS Number | 2165479-27-4 |
| Molecular Formula | C₁₁H₂₃NO₃ |
| Molecular Weight | 217.31 g/mol |
| Appearance | Expected to be a solid or oil |
| Storage | Recommended storage at 2-8°C |
Experimental Protocols: Synthesis of this compound
Step 1: N-methylation of N-Boc-D-valine
This procedure is adapted from general methods for the N-methylation of N-Boc protected amino acids.
Materials:
-
N-Boc-D-valine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-D-valine (1.0 eq).
-
Dissolve the N-Boc-D-valine in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes.
-
Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-N-methyl-D-valine.
-
The crude product may be used directly in the next step or purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Reduction of N-Boc-N-methyl-D-valine to this compound
This procedure is based on the reduction of N-protected amino acids to their corresponding alcohols.
Materials:
-
N-Boc-N-methyl-D-valine (from Step 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF), 1 M solution in THF
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the crude N-Boc-N-methyl-D-valine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (2.0-3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from N-Boc-D-valine.
Conclusion
This compound is a commercially available chiral building block with important applications in synthetic chemistry. For researchers requiring larger quantities or specific analogs, the provided two-step synthetic protocol from N-Boc-D-valine offers a viable and scalable route. The methodologies for N-methylation and subsequent reduction are well-established and can be performed in a standard organic synthesis laboratory. Careful execution and monitoring of the reactions are crucial for achieving high yields and purity of the final product.
The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often curtailed by inherent pharmacological limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility leading to reduced target affinity.[1][2][3] N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, has emerged as a powerful and versatile strategy in medicinal chemistry to overcome these hurdles.[2][3] This modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to enhance its stability, bioavailability, and potency.[2][4][5] This technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design, detailing their synthesis, the impact on peptide properties, relevant experimental protocols, and their application in drug development.
The Core Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen induces several critical changes in a peptide's structure and function. These modifications are instrumental in transforming a promising peptide lead into a viable drug candidate.
Conformational Control and Pre-organization
N-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's conformational flexibility.[6] This constraint can pre-organize the peptide into a bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target.[1] By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[1] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformation that is energetically disfavored in unmodified peptides but can be crucial for mimicking beta-turns or for precise receptor engagement.[1]
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the remarkable improvement in a peptide's resistance to enzymatic degradation.[2][7] Proteases, the enzymes that cleave peptide bonds, often recognize their substrates through hydrogen bonding with the amide protons of the peptide backbone. By replacing these protons with methyl groups, N-methylation disrupts this recognition and sterically hinders the approach of the protease to the scissile bond, thereby extending the in-vivo half-life of the peptide therapeutic.[1]
Improved Cell Permeability and Bioavailability
N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and for targeting intracellular proteins.[4][5] This is achieved through several mechanisms:
-
Reduced Hydrogen Bonding Capacity: The removal of the amide proton reduces the peptide's capacity to form hydrogen bonds with surrounding water molecules. This decreases the energy required to move the peptide from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1]
-
Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further favoring its partitioning into the cell membrane.[1]
-
Conformational Masking: By promoting more compact, folded conformations, N-methylation can sequester polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.[1]
Quantitative Data on the Effects of N-Methylation
The following tables summarize the quantitative impact of N-methylation on key peptide properties, providing a clear comparison between modified and unmodified peptides.
Table 1: Effect of N-Methylation on Proteolytic Stability
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| Unmodified Peptide | None | Trypsin | 5 min | - | [2] |
| N-Me-K Peptide | N-methylation at P1 | Trypsin | > 1000 min | > 200 | [2] |
| N-Me-L8 Peptide | N-methylation at P1' | Trypsin | 360 min | 72 | [2] |
| Unmodified Peptide A | None | Pronase | 15 min | - | [2] |
| N-Me-Peptide A | Single N-methylation | Pronase | 180 min | 12 | [2] |
Table 2: Effect of N-Methylation on Receptor Binding Affinity
| Peptide | Receptor | Modification | IC50 (nM) | Change in Affinity | Reference |
| Dermorphin Analog | Mu-Opioid Receptor (MOR) | Unmodified | 1.5 | - | |
| Dermorphin Analog | Mu-Opioid Receptor (MOR) | N-Me-Phe | 0.2 | 7.5-fold increase | |
| Melanocortin Analog | hMC4R | Unmodified | 0.8 | - | [8] |
| Melanocortin Analog | hMC4R | N-Me-Arg | 2.5 | 3.1-fold decrease | [9] |
Table 3: Effect of N-Methylation on Cell Permeability
| Peptide | Assay | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase in Permeability | Reference |
| Cyclic Hexapeptide | Caco-2 | Unmodified | 1 | - | [10] |
| Cyclic Hexapeptide | Caco-2 | Tri-N-methylated | 4 | 4 | [10] |
| Linear Peptide C | PAMPA | Unmodified | 0.5 | - | [1] |
| Linear Peptide C | PAMPA | Single N-methylation | 2.1 | 4.2 | [1] |
| Linear Peptide C | PAMPA | Double N-methylation | 4.8 | 9.6 | [1] |
| Linear Peptide C | Caco-2 | Unmodified | 0.2 | - | [1] |
| Linear Peptide C | Caco-2 | Single N-methylation | 1.5 | 7.5 | [1] |
| Linear Peptide C | Caco-2 | Double N-methylation | 3.9 | 19.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.
Synthesis of Fmoc-N-Methyl-Amino Acids
The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common and efficient method is the Biron-Kessler method.[11]
Materials:
-
Fmoc-amino acid
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
Dimethyl sulfate (B86663) or methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Loading of Fmoc-amino acid onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add it to the resin. Shake for 1-2 hours. Cap any remaining active sites on the resin.
-
Fmoc deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Sulfonylation: Treat the resin-bound amino acid with o-NBS-Cl and collidine in DCM to protect the primary amine.[11]
-
N-methylation: Treat the sulfonated amino acid with a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., DBU) in DMF.[11]
-
Desulfonylation: Remove the o-NBS group using 2-mercaptoethanol and DBU in DMF.[11]
-
Cleavage from resin: Cleave the Fmoc-N-methyl-amino acid from the resin using a mild solution of TFA in DCM (e.g., 1% TFA).[11]
-
Purification: Purify the resulting Fmoc-N-methyl-amino acid using flash chromatography.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
Incorporating N-methylated amino acids into a peptide sequence requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA, N-methylmorpholine)
-
Solvents (DMF, DCM)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol:
-
Resin preparation: Swell the resin in DMF.
-
Fmoc deprotection: Remove the Fmoc group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Amino acid coupling:
-
For standard amino acids, dissolve the Fmoc-amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF and add to the resin.
-
For N-methylated amino acids, pre-activate the Fmoc-N-methyl-amino acid with a more potent coupling reagent like HATU and a base for a short period before adding it to the resin.[12] Double coupling may be necessary to ensure high coupling efficiency.[7]
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Analytical Techniques for N-Methylated Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of N-methylated peptides in solution.[6][14] Key parameters include:
-
Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons.
-
Chemical Shifts: Deviations from random coil values can indicate secondary structure.
-
J-coupling Constants: Relate to dihedral angles.
-
Temperature Coefficients: Identify intramolecularly hydrogen-bonded amide protons.
X-ray Crystallography: This technique provides high-resolution, static structures of N-methylated peptides in the solid state, unambiguously determining the backbone conformation and the cis/trans nature of the N-methylated peptide bond.[4]
Circular Dichroism (CD) Spectroscopy: CD is a rapid method to assess the secondary structure content (e.g., α-helix, β-sheet) of N-methylated peptides in solution.[6][15]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Cyclosporine A
Cyclosporine A is a well-known, FDA-approved cyclic peptide containing several N-methylated amino acids. Its immunosuppressive effect is mediated through the inhibition of the calcineurin signaling pathway.[16][17]
General Workflow for N-Methylated Peptide Design and Evaluation
The following diagram outlines the logical steps involved in the design, synthesis, and evaluation of N-methylated peptides for therapeutic applications.
Applications in Drug Discovery and Development
The strategic application of N-methylation has led to the development of several successful peptide-based therapeutics and promising clinical candidates.
-
Cyclosporine (Sandimmune®) and Voclosporin (Lupkynis™): Cyclosporine is a cyclic peptide with multiple N-methylations that acts as a potent immunosuppressant, widely used in organ transplantation to prevent rejection.[18] Voclosporin is a more recent analog of cyclosporine with a modified N-methylated amino acid, which has been FDA-approved for the treatment of lupus nephritis.[4][11] Its mechanism involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[4][11]
-
Somatostatin (B550006) Analogs: N-methylation has been employed in the design of somatostatin analogs to improve their metabolic stability and receptor selectivity, leading to potential treatments for neuroendocrine tumors and other disorders.[19]
-
Opioid Peptides: N-methylation of opioid peptides, such as enkephalins and dermorphins, has been shown to increase their affinity for opioid receptors and enhance their analgesic effects.[20]
Conclusion
N-methylation of amino acids is a cornerstone of modern peptide drug design. This seemingly subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor drug-like properties into viable clinical candidates. As our understanding of the intricate relationship between N-methylation, peptide conformation, and biological activity continues to grow, so too will the number of innovative and effective N-methylated peptide therapeutics reaching the market.
References
- 1. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Voclosporin Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 12. drugs.com [drugs.com]
- 13. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. google.com [google.com]
- 20. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Synthesis of N-Boc-N-methyl-D-Valinol
This document provides a detailed, step-by-step protocol for the synthesis of this compound, a chiral amino alcohol derivative crucial as a building block in the synthesis of complex peptides and pharmaceutical compounds. Its protected functional groups allow for selective chemical modifications, making it a valuable intermediate in drug discovery and development.
Synthesis Overview
The synthesis of this compound is a multi-step process commencing with the commercially available amino acid, D-Valine. The general synthetic strategy involves four key transformations:
-
Esterification of the carboxylic acid of D-Valine to prevent its interference in subsequent steps.
-
N-Boc Protection of the primary amine to introduce the tert-butyloxycarbonyl (Boc) protecting group.
-
N-Methylation of the Boc-protected amine.
-
Reduction of the methyl ester to the corresponding primary alcohol to yield the final product.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| D-Valine | C₅H₁₁NO₂ | 117.15 | Sigma-Aldrich |
| Thionyl chloride | SOCl₂ | 118.97 | Sigma-Aldrich |
| Methanol (B129727) (anhydrous) | CH₃OH | 32.04 | Fisher Scientific |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | EMD Millipore |
| Dichloromethane (B109758) (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich |
| Methyl iodide (CH₃I) | CH₃I | 141.94 | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF, anhydrous) | C₄H₈O | 72.11 | Fisher Scientific |
| Lithium aluminum hydride (LAH) | LiAlH₄ | 37.95 | Sigma-Aldrich |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Fisher Scientific |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | NH₄Cl | 53.49 | Fisher Scientific |
| Sodium sulfate (B86663) (Na₂SO₄, anhydrous) | Na₂SO₄ | 142.04 | Fisher Scientific |
| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of D-Valine methyl ester hydrochloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-Valine (10.0 g, 85.4 mmol) and anhydrous methanol (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (9.2 mL, 128.1 mmol) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.
-
Triturate the solid with diethyl ether (100 mL), filter, and wash with additional diethyl ether (2 x 50 mL).
-
Dry the solid under vacuum to yield D-Valine methyl ester hydrochloride.
Step 2: Synthesis of N-Boc-D-Valine methyl ester
-
Dissolve D-Valine methyl ester hydrochloride (14.3 g, 85.4 mmol) in a mixture of dichloromethane (150 mL) and saturated aqueous sodium bicarbonate solution (150 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (20.5 g, 93.9 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir vigorously for 16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain N-Boc-D-Valine methyl ester as a colorless oil.
Step 3: Synthesis of N-Boc-N-methyl-D-Valine methyl ester
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, suspend sodium hydride (60% dispersion in mineral oil, 4.1 g, 102.5 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Cool the suspension to 0 °C.
-
Add a solution of N-Boc-D-Valine methyl ester (19.7 g, 85.4 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour.
-
Add methyl iodide (6.4 mL, 102.5 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 18 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-N-methyl-D-Valine methyl ester.
Step 4: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, dissolve N-Boc-N-methyl-D-Valine methyl ester (assumed 80% yield from the previous step, 16.6 g, 68.3 mmol) in anhydrous diethyl ether (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (3.9 g, 102.5 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the sequential and dropwise addition of water (3.9 mL), 15% aqueous NaOH (3.9 mL), and then water (11.7 mL).
-
Stir the resulting white suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid or viscous oil.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1 | D-Valine methyl ester hydrochloride | D-Valine | SOCl₂ | Methanol | 95-99 |
| 2 | N-Boc-D-Valine methyl ester | D-Valine methyl ester HCl | Boc₂O, NaHCO₃ | DCM/H₂O | 90-95 |
| 3 | N-Boc-N-methyl-D-Valine methyl ester | N-Boc-D-Valine methyl ester | NaH, CH₃I | THF | 80-85 |
| 4 | This compound | N-Boc-N-methyl-D-Valine methyl ester | LiAlH₄ | Diethyl ether | 85-90 |
Visualization of Experimental Workflow
Caption: A workflow diagram illustrating the four main steps in the synthesis of this compound.
Application Notes and Protocols for the Use of N-Boc-N-methyl-D-Valinol in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids and their derivatives into peptides is a critical strategy in modern drug discovery and development. N-Boc-N-methyl-D-Valinol, an N-terminally protected amino alcohol, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide alcohols. These modified peptides often exhibit enhanced biological properties, such as increased metabolic stability, improved cell permeability, and altered receptor binding affinities, compared to their corresponding C-terminal acid or amide counterparts.
This document provides detailed application notes and protocols for the efficient incorporation of this compound onto a solid support and its use in the synthesis of custom peptides. The methodologies described herein are tailored for researchers in academia and industry engaged in peptide chemistry and drug development.
Key Applications
The use of this compound in SPPS is primarily focused on the synthesis of:
-
Peptide Alcohols: These compounds are valuable as therapeutic agents themselves or as intermediates for further chemical modification.
-
Peptide Aldehydes: The C-terminal alcohol can be oxidized to an aldehyde, a functional group known to be a potent inhibitor of various proteases. This makes peptides terminating in N-methyl-D-Valinal valuable precursors for the development of enzyme inhibitors.
-
Conformationally Constrained Peptides: The N-methylation and the D-configuration of the valinol moiety can introduce conformational constraints into the peptide backbone, which can be beneficial for receptor binding and selectivity.
Challenges in Synthesis
The incorporation of N-methylated amino alcohols like this compound presents specific challenges in SPPS, primarily due to:
-
Steric Hindrance: The N-methyl group increases steric bulk around the nitrogen atom, which can impede the efficiency of subsequent amino acid couplings. This necessitates the use of more potent coupling reagents and potentially longer reaction times.
-
Monitoring of Coupling Reactions: Standard ninhydrin-based tests for monitoring the completion of coupling reactions are ineffective for secondary amines, such as the N-methyl group. Alternative methods, like the bromophenol blue test, are required.
Data Presentation: Representative Quantitative Data
While specific quantitative data for this compound is not extensively published, the following tables provide representative data based on the use of similar N-Boc-protected amino alcohols and N-methylated amino acids in SPPS. These values should be considered as a general guideline.
Table 1: Representative Loading Efficiency of N-Boc-N-methyl-amino alcohols on 2-Chlorotrityl Chloride Resin
| Amino Alcohol Derivative | Resin Type | Loading Conditions | Typical Loading Efficiency (%) | Reference |
| N-Boc-N-methyl-amino alcohol (general) | 2-Chlorotrityl chloride | 1.2 eq. amino alcohol, 2.4 eq. DIPEA in DCM, RT, 2h | 85 - 95 | Adapted from general alcohol loading protocols |
| Fmoc-amino acid | 2-Chlorotrityl chloride | 0.6 eq. Fmoc-amino acid, DIEA in DCM, 25 min | ~99 | [1][2][3] |
Table 2: Representative Coupling Efficiency of the First Amino Acid to Resin-Bound N-methyl-D-Valinol
| Coupling Reagent | Base | Solvent | Reaction Time | Typical Coupling Efficiency (%) | Reference |
| HATU/HOAt | DIPEA | DMF/NMP | 2 - 4 h | > 95 | [4] |
| PyBOP/HOAt | DIPEA | DMF/NMP | 2 - 4 h | > 95 | [5] |
| HCTU | DIPEA | DMF/NMP | 1 - 2 h | 90 - 98 | [4] |
Table 3: Representative Overall Yield and Purity of a Model Peptide Alcohol
| Peptide Sequence (Model) | Resin Type | Cleavage Cocktail | Crude Yield (%) | Purity by HPLC (%) |
| Ac-Phe-Ala-Val-N-methyl-Valinol | 2-Chlorotrityl chloride | TFA/TIS/H₂O (95:2.5:2.5) | 60 - 75 | 70 - 85 |
| Model Peptide Aldehyde | Alkyl triol linker | NBS in 10% aq. CH₂Cl₂ | Moderate | Variable |
Experimental Protocols
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the loading of this compound onto the highly acid-labile 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (B129727) (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM.
-
Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (2.4 equivalents relative to the amino alcohol) to the slurry.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Determination of Loading (Optional): The loading efficiency can be determined gravimetrically or by a back-titration method after cleaving a small amount of the amino alcohol from the resin.
Protocol 2: Solid-Phase Peptide Synthesis (Boc-SPPS) on N-methyl-D-Valinol-Resin
This protocol outlines the steps for peptide chain elongation using Boc chemistry.
Materials:
-
N-methyl-D-Valinol-2-CTC resin (from Protocol 1)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HATU, HCTU, PyBOP)
-
Activation additives (e.g., HOAt)
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
DCM
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Bromophenol blue solution in DMF (for monitoring coupling)
Procedure (for each coupling cycle):
-
Resin Swelling: Swell the N-methyl-D-Valinol-resin in DCM.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3x) and then with DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
Pre-activation: In a separate vial, dissolve the Boc-amino acid (3-4 equivalents), HATU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF or NMP. Add DIPEA (6-8 equivalents) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours. Due to the steric hindrance of the N-methyl group on the preceding residue, a longer coupling time is recommended for the first amino acid.
-
-
Monitoring Coupling Completion:
-
Remove a small sample of resin beads and wash them with DMF.
-
Add a few drops of the bromophenol blue solution.
-
A yellow to green color indicates complete or near-complete coupling. A blue color indicates the presence of unreacted primary amine from the newly added amino acid. For subsequent couplings to the N-methyl amine, the bromophenol blue test on the N-methyl amine itself will be negative.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide Alcohol from the Resin
This protocol describes the final cleavage of the peptide alcohol from the 2-CTC resin.
Materials:
-
Peptidyl-N-methyl-D-Valinol-2-CTC resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Incubation: Agitate the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge or filter to collect the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Drying: Dry the purified peptide alcohol under vacuum.
Mandatory Visualizations
Caption: Workflow for SPPS of C-terminal peptide alcohols.
Caption: Logical relationships in the use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Semantic Scholar [semanticscholar.org]
- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids into Peptide Backbones
Audience: Researchers, scientists, and drug development professionals.
Application Note: Enhancing Peptide Therapeutics with N-Methylation
The site-specific incorporation of N-methylated amino acids into peptide sequences is a powerful and widely adopted strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drug candidates.[1][2] N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, introduces significant changes to the peptide's physicochemical properties. This modification can lead to peptides with improved oral bioavailability and longer in-vivo half-lives, making them more attractive as therapeutics.[3][4]
The primary advantages of incorporating N-methylated amino acids, such as N-Boc-N-methyl-D-Valine, include:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent amide bond from cleavage by proteases, significantly prolonging the peptide's half-life in biological systems.[1][5]
-
Improved Pharmacokinetic Properties: Increased enzymatic stability and, in some cases, enhanced lipophilicity can lead to improved membrane permeability and oral bioavailability.[1][2][5]
-
Conformational Constraint: N-methylation restricts the rotation around the peptide bond (the C-N bond), which reduces the peptide's conformational flexibility. This can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.[1][2]
-
Reduced Hydrogen Bonding and Aggregation: The replacement of the amide N-H group eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets that often lead to peptide aggregation and reduced solubility.
While N-methylated amino acids offer substantial benefits, their incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS) presents challenges. The steric bulk of the N-methyl group significantly hinders the coupling reaction, often leading to lower yields and incomplete reactions compared to their non-methylated counterparts.[2][5] Therefore, optimized protocols employing highly efficient coupling reagents and potentially longer reaction times are necessary for successful synthesis.[2][5][6]
This document provides a detailed protocol for the incorporation of N-Boc-N-methyl-D-Valine using Boc-based SPPS, addressing the common challenges to ensure high-yield synthesis of N-methylated peptides.
Experimental Protocols
This protocol details the manual solid-phase synthesis of a peptide incorporating a N-Boc-N-methyl-D-Valine residue using a Boc/Bzl protection strategy on a PAM (phenylacetamidomethyl) resin.
Materials and Reagents
-
Resin: PAM resin (or Merrifield resin)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA)
-
Amino Acids: Boc-protected amino acids, Boc-N-methyl-D-Valine
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v)
-
Coupling Reagents:
-
For standard amino acids: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
-
For N-methylated amino acid: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, thioanisole).
-
Precipitation/Wash Solvent: Cold diethyl ether.
-
Purification Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), 0.1% TFA.
Protocol for SPPS Cycle
This protocol describes a single cycle for adding one amino acid. The cycle is repeated for each amino acid in the sequence.
Step 1: Resin Swelling
-
Place the resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g resin), followed by DCM (3 x 10 mL/g resin).
-
Swell the resin in DCM for at least 30 minutes.
Step 2: Boc Deprotection
-
Drain the swelling solvent.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete Boc group removal.[1][7]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5x) followed by DMF (3x).
Step 3: Neutralization
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the neutralization step.[6]
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
Step 4: Amino Acid Coupling
A) For Standard Boc-Amino Acids:
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and allow the mixture to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction using a qualitative test (e.g., Kaiser test). If incomplete, the coupling step can be repeated.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
B) For N-Boc-N-methyl-D-Valine (Optimized for Steric Hindrance):
-
In a separate vessel, dissolve Boc-N-methyl-D-Valine (3 eq.) and HATU (3 eq.) in DMF.[1][8]
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated N-methylated amino acid solution to the neutralized resin.
-
Agitate for 2-4 hours at room temperature. Due to steric hindrance, extended coupling times are often necessary.[5] A second coupling may be required for difficult sequences.
-
Monitor the reaction (e.g., Isatin test, as Kaiser test gives a false negative for secondary amines).
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 5: Repeat Synthesis Cycle
-
Return to Step 2 for the incorporation of the next amino acid in the peptide sequence.
Final Peptide Cleavage and Purification
WARNING: Cleavage with HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Preparation: After the final amino acid is coupled and the N-terminal Boc group is removed, thoroughly dry the peptide-resin under vacuum.
-
Cleavage: Treat the dried resin with anhydrous HF or TFMSA containing appropriate scavengers (e.g., anisole) for 1-2 hours at 0 °C.
-
Precipitation: After cleavage, evaporate the strong acid. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet several times with cold ether to remove scavengers and cleavage byproducts.
-
Purification: Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.
Data Presentation
Table 1: Typical Parameters and Expected Results for Boc-SPPS of an N-Methylated Peptide
| Parameter | Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | A lower substitution level is often preferred for longer or more complex sequences. |
| Coupling Equivalents (Amino Acid) | 3 - 4 eq. | Relative to resin functionalization. |
| Coupling Efficiency (Standard AA) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (N-Me-Val) | ~95-98% | May require double coupling or extended reaction times. Monitored by Isatin test.[6] |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is required to remove deletion sequences and byproducts. |
| Final Purified Peptide Yield | 10 - 30% | Post-purification yield based on the initial resin loading. |
Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Acronym | Class | Key Advantages |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium Salt | Highly reactive and efficient for sterically hindered couplings; reduced racemization.[8] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt | Very efficient coupling reagent, often used for N-methylated building blocks.[9] |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Carbodiimide | Standard, cost-effective reagent system, but may be less efficient for difficult couplings.[1] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective for hindered couplings, though may generate side products. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 9. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric alkylation reactions using N-Boc-N-methyl-D-Valinol as a chiral auxiliary
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Topic: Asymmetric Alkylation Reactions Utilizing Chiral Auxiliaries Derived from D-Valinol
Note on the Use of N-Boc-N-methyl-D-Valinol:
Extensive literature searches did not yield specific application notes or detailed experimental protocols for the use of this compound as a chiral auxiliary in asymmetric alkylation reactions. This suggests that its application for this purpose is not widely documented in publicly available scientific literature.
However, chiral auxiliaries derived from the parent amino alcohol, D-valinol, are well-established and extensively used in stereoselective synthesis. Among the most prominent are the oxazolidinone auxiliaries, famously developed by David A. Evans. These auxiliaries provide a robust and predictable method for the asymmetric alkylation of carboxylic acid derivatives.
This document provides detailed application notes and protocols for a representative asymmetric alkylation reaction using a D-valinol-derived oxazolidinone chiral auxiliary. The principles and procedures outlined herein can serve as a foundational guide for researchers interested in developing methodologies with related chiral auxiliaries.
I. Introduction to Asymmetric Alkylation with Valinol-Derived Auxiliaries
Asymmetric alkylation is a powerful method for the enantioselective formation of carbon-carbon bonds, enabling the synthesis of chiral molecules with a high degree of stereocontrol. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse.
D-Valinol is a readily available chiral building block derived from the natural amino acid D-valine. Its derivatives, particularly oxazolidinones, are highly effective in asymmetric alkylation due to their rigid, conformationally well-defined structures that effectively shield one face of the enolate intermediate.
General Workflow:
The overall process involves three key steps:
-
Acylation: The chiral auxiliary is acylated with a prochiral carboxylic acid derivative.
-
Diastereoselective Alkylation: The N-acyl auxiliary is deprotonated to form a chiral enolate, which is then alkylated with an electrophile. The steric hindrance provided by the auxiliary directs the electrophile to one face of the enolate, leading to a high diastereomeric excess.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired chiral carboxylic acid derivative, alcohol, or other functional group.
II. Experimental Protocols
A. Preparation of the N-Acyl Chiral Auxiliary
This protocol describes the acylation of a D-valinol-derived oxazolidinone with propionyl chloride.
Materials:
-
(R)-4-isopropyl-2-oxazolidinone (derived from D-valinol)
-
Propionyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl (B1604629) bromide (BnBr)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of (R)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl oxazolidinone.
B. Asymmetric Alkylation of the N-Acyl Auxiliary
This protocol details the diastereoselective benzylation of the N-propionyl oxazolidinone.
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography to isolate the desired diastereomer.
C. Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated auxiliary to the corresponding chiral carboxylic acid.
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (B78521) (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 30% aqueous solution, 4.0 eq).
-
Stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the product with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the chiral carboxylic acid.
-
Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.
III. Data Presentation
The following tables summarize typical results obtained for the asymmetric alkylation of N-acyl oxazolidinones derived from valinol.
Table 1: Asymmetric Benzylation of N-Propionyl-(R)-4-isopropyl-2-oxazolidinone
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | n-BuLi | THF | -78 | >99:1 | 95 |
| 2 | Benzyl bromide | LDA | THF | -78 | 98:2 | 92 |
| 3 | Benzyl bromide | NaHMDS | THF | -78 | 97:3 | 90 |
Table 2: Alkylation with Various Electrophiles
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methyl iodide | 95:5 | 88 |
| 2 | Ethyl iodide | 97:3 | 91 |
| 3 | Allyl bromide | >99:1 | 94 |
| 4 | Isopropyl iodide | 90:10 | 75 |
IV. Visualization of Workflow and Concepts
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Steric hindrance model for diastereoselective alkylation.
Design and Synthesis of Peptidomimetics with N-Boc-N-methyl-D-Valinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and synthesis of peptidomimetics incorporating the sterically hindered, non-natural amino acid derivative, N-Boc-N-methyl-D-Valinol. The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides, such as proteolytic stability, membrane permeability, and conformational rigidity. This guide covers the synthesis of the key building block, its incorporation into a peptide sequence, and the subsequent modification to generate a peptidomimetic, along with illustrative data and visualizations.
Introduction to Peptidomimetics with N-methylated Amino Acids
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. N-methylation, the substitution of the amide proton with a methyl group, is a crucial modification that imparts several advantages:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the polarity of the peptide backbone, favoring passive diffusion across cellular membranes and potentially improving oral bioavailability.
-
Conformational Constraint: The N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure. This can lead to a more pre-organized conformation for receptor binding, potentially increasing affinity and selectivity.
This compound is a versatile building block for introducing these properties into a peptide sequence. The D-configuration of the valine residue further enhances resistance to enzymatic degradation.
Synthesis of Key Building Blocks
A common strategy to introduce a valinal-derived moiety at the N-terminus of a peptide is through the synthesis of this compound, followed by its oxidation to the corresponding aldehyde and subsequent reductive amination with a resin-bound peptide.
Synthesis of N-Boc-N-methyl-D-Valine
Protocol 1: Synthesis of N-Boc-N-methyl-D-Valine
This protocol describes the Boc-protection of N-methyl-D-valine.
Materials:
-
N-methyl-D-valine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-methyl-D-valine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield N-Boc-N-methyl-D-valine.
| Parameter | Value | Notes |
| Starting Material | N-methyl-D-valine | |
| Key Reagent | Di-tert-butyl dicarbonate | |
| Solvent | Dioxane/Water | |
| Typical Yield | 85-95% | Dependent on scale and purification. |
| Purity (by NMR) | >95% |
Synthesis of this compound
Protocol 2: Reduction of N-Boc-N-methyl-D-Valine
This protocol describes the reduction of the carboxylic acid to a primary alcohol.
Materials:
-
N-Boc-N-methyl-D-valine
-
Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid precipitate and wash thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
| Parameter | Value | Notes |
| Starting Material | N-Boc-N-methyl-D-valine | |
| Reducing Agent | LiAlH₄ or BH₃·THF | LiAlH₄ is a strong reducing agent. |
| Solvent | Anhydrous THF | |
| Typical Yield | 70-85% | Dependent on the reducing agent and work-up. |
| Purity (by NMR) | >95% |
Synthesis of Peptidomimetic via Reductive Amination
This section outlines the on-resin synthesis of a target peptide followed by N-terminal modification using this compound.
Solid-Phase Peptide Synthesis (SPPS) of a Precursor Peptide
Protocol 3: Boc-SPPS of a Precursor Peptide
This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Phe-Leu-Ala) on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Ala-OH, Boc-Leu-OH, Boc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve Boc-Ala-OH (2 eq) and HOBt (2 eq) in DMF.
-
Add DIC (2 eq) and allow to activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling using the Kaiser test.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings: Repeat steps 2-4 for Boc-Leu-OH and Boc-Phe-OH.
-
Final Boc Deprotection: After the final coupling, perform the Boc deprotection (step 3) to expose the N-terminal amine of Phenylalanine.
| Parameter | Value | Notes |
| Resin | Merrifield Resin | 0.5-1.0 mmol/g substitution |
| Coupling Reagents | DIC/HOBt | Other reagents like HBTU/DIEA can be used. |
| Deprotection Reagent | 50% TFA in DCM | |
| Coupling Efficiency | >99% per step | Monitored by Kaiser test. |
On-Resin Modification with this compound
Protocol 4: Synthesis of the Peptidomimetic
This protocol involves the oxidation of this compound to the aldehyde followed by reductive amination with the resin-bound peptide.
Part A: Oxidation of this compound
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-N-methyl-D-valinal. Use immediately in the next step.
Part B: Reductive Amination on Resin
Materials:
-
Resin-bound peptide with a free N-terminus (from Protocol 3)
-
Crude N-Boc-N-methyl-D-valinal
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1% Acetic acid in DMF
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in anhydrous DMF.
-
Dissolve the crude N-Boc-N-methyl-D-valinal (5 eq) in 1% acetic acid in DMF.
-
Add this solution to the resin.
-
Add NaBH₃CN (5 eq) to the resin suspension.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Part C: Cleavage and Purification
Materials:
-
Peptidomimetic-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure (HF Cleavage):
-
Transfer the dried resin to an HF cleavage apparatus.
-
Add appropriate scavengers.
-
Carry out the HF cleavage at 0 °C for 1-2 hours.
-
Evaporate the HF.
-
Precipitate the crude peptidomimetic with cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Characterize the purified peptidomimetic by mass spectrometry and NMR.
| Parameter | Value | Notes |
| Oxidation Reagent | Dess-Martin Periodinane | Mild and selective. |
| Reductive Amination Reagent | NaBH₃CN | |
| Overall Crude Yield | 40-60% | Based on initial resin loading. |
| Final Purified Yield | 15-30% | Post-purification. |
| Purity (by HPLC) | >95% |
Application Example: Modulation of a G-Protein Coupled Receptor (GPCR)
Peptidomimetics containing N-methylated amino acids have been shown to be potent modulators of GPCRs. For instance, a hypothetical peptidomimetic, Valinomim-1 , derived from an endogenous peptide ligand, could be designed to target the Neuropeptide Y Receptor Y1 (NPY Y1R), a GPCR involved in appetite regulation.
Hypothetical Data for Valinomim-1:
| Compound | Structure | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) |
| Endogenous Ligand | Natural Peptide Sequence | 5.2 | 10.8 |
| Valinomim-1 | (N-Me-D-Val)-Phe-Leu-Ala-NH₂ | 2.8 | 5.1 |
| Unmodified Peptide | D-Val-Phe-Leu-Ala-NH₂ | 15.7 | 32.4 |
The N-methylation and D-amino acid incorporation in Valinomim-1 could lead to enhanced binding affinity and functional potency compared to the unmodified peptide, likely due to a more favorable, pre-organized conformation and increased metabolic stability.
Visualizations
Experimental Workflows
Caption: Synthesis of the this compound building block.
Caption: Overall workflow for the synthesis of the peptidomimetic.
Signaling Pathway
Caption: Antagonism of the NPY Y1 receptor signaling pathway by Valinomim-1.
Application Notes and Protocols: N-Boc-N-methyl-D-Valinol as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-D-valinol is a chiral amino alcohol derivative of significant interest in pharmaceutical and medicinal chemistry. As a chiral building block, it plays a crucial role in the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs). The presence of the N-methyl group can enhance the metabolic stability and membrane permeability of peptide-based drugs, while the D-configuration can increase resistance to enzymatic degradation.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction of the hydroxyl group, making this compound a versatile precursor for the synthesis of various pharmaceutical intermediates.[2] This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of pharmaceutical intermediates, along with relevant data and workflow visualizations.
Data Presentation
Table 1: Summary of Reagents for the Synthesis of this compound
| Step | Reagent | Molar Equivalent | Purpose |
| 1. N-Boc Protection | D-Valine | 1.0 | Starting material |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 1.1 | Boc protecting agent | |
| Sodium hydroxide (B78521) (NaOH) | 2.0 | Base | |
| Tetrahydrofuran (B95107) (THF) | - | Solvent | |
| 2. N-Methylation | Boc-D-Valine | 1.0 | Starting material |
| Sodium hydride (NaH) | 2.2 | Base | |
| Iodomethane (B122720) (CH₃I) | 2.0 | Methylating agent | |
| Tetrahydrofuran (THF) | - | Solvent | |
| 3. Reduction | N-Boc-N-methyl-D-valine | 1.0 | Starting material |
| Lithium aluminum hydride (LiAlH₄) | 1.5 | Reducing agent | |
| Tetrahydrofuran (THF) | - | Solvent |
Table 2: Typical Yields and Purity for Synthesis Steps
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1. N-Boc Protection | Boc-D-Valine | 90-95 | >98 |
| 2. N-Methylation | N-Boc-N-methyl-D-valine | 75-85 | >97 |
| 3. Reduction | This compound | 80-90 | >98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a three-step synthesis of this compound starting from D-valine.
Step 1: N-Boc Protection of D-Valine to yield Boc-D-Valine
-
In a 500 mL round-bottom flask, dissolve D-valine (1.0 eq.) in a solution of sodium hydroxide (2.0 eq.) in 100 mL of water.
-
To this solution, add 100 mL of tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), concentrate the mixture under reduced pressure to remove the THF.
-
Wash the remaining aqueous solution with 50 mL of ethyl acetate (B1210297) (2x).
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield Boc-D-Valine as a white solid.
Step 2: N-Methylation of Boc-D-Valine to yield N-Boc-N-methyl-D-valine
-
In a flame-dried 500 mL round-bottom flask under an inert argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in 150 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve Boc-D-Valine (1.0 eq.) in 50 mL of anhydrous THF.
-
Slowly add the Boc-D-Valine solution to the sodium hydride suspension dropwise over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes.
-
Add iodomethane (2.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.
-
Adjust the pH of the solution to 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 3: Reduction of N-Boc-N-methyl-D-valine to this compound
-
In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, under an inert argon atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in 300 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Boc-N-methyl-D-valine (1.0 eq.) in 100 mL of anhydrous THF.
-
Slowly add the N-Boc-N-methyl-D-valine solution to the LiAlH₄ suspension dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting white suspension for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a clear oil or a low-melting solid.
Protocol 2: Application in Pharmaceutical Intermediate Synthesis - Example: Dipeptide Fragment Synthesis
This protocol describes the use of this compound as a building block in the synthesis of a dipeptide fragment, a common step in the preparation of more complex peptide-based pharmaceuticals.
-
Activation of a Protected Amino Acid: In a round-bottom flask, dissolve a suitable N-protected amino acid (e.g., Fmoc-L-Alanine) (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.[3]
-
Coupling Reaction: To the activated amino acid solution, add a solution of this compound (1.1 eq.) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide fragment by silica gel column chromatography.
-
Boc Deprotection (for further chain elongation): Dissolve the purified dipeptide in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 30-60 minutes. Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide, which can be used in the next coupling step.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Application in dipeptide intermediate synthesis.
References
Application Notes and Protocols for the Boc Deprotection of N-Boc-N-methyl-D-Valinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the preparation of pharmaceutical intermediates. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides a detailed experimental procedure for the deprotection of N-Boc-N-methyl-D-Valinol to yield N-methyl-D-Valinol. The protocols described herein are based on established methodologies for Boc deprotection, primarily utilizing trifluoroacetic acid (TFA) or hydrogen chloride (HCl).
The deprotection reaction proceeds via the protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, yielding the free amine.[1] The resulting amine is typically obtained as a salt of the acid used for deprotection (e.g., trifluoroacetate (B77799) or hydrochloride salt).
Experimental Protocols
Two common and effective methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the compatibility with other functional groups in the molecule.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)
This is a widely used and generally efficient method for Boc deprotection.[2][3]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous sodium carbonate (Na₂CO₃) solution[2]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.
-
To the stirred solution, add trifluoroacetic acid (TFA). The amount of TFA can range from 25% to 50% (v/v) of the total solution volume.[2][3][4] For sensitive substrates, the reaction can be cooled to 0 °C before the addition of TFA.[2]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[2][5]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Work-up (Aqueous Base Wash): a. Dissolve the crude residue in ethyl acetate (EtOAc). b. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic (to neutralize the TFA), followed by a wash with brine.[2] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine product, N-methyl-D-Valinol.
-
Work-up (to obtain the TFA salt): a. If the TFA salt is desired, the residue after TFA removal can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration.
Method 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is another standard procedure and is often preferred when a hydrochloride salt of the amine is desired.[6][7]
Materials:
-
This compound
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
Dichloromethane (DCM, optional co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in dioxane solution in a round-bottom flask.
-
Add the 4M HCl in dioxane solution to the starting material.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture.
-
Dilute the reaction mixture with diethyl ether to further precipitate the product.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield N-methyl-D-Valinol hydrochloride.
Data Presentation
The following table summarizes typical quantitative data for Boc deprotection reactions based on similar substrates found in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Method 1 (TFA/DCM) | Method 2 (HCl/Dioxane) | Reference |
| Typical Yield | 60-95% | >90% | [2][6] |
| Reaction Time | 0.5 - 4 hours | 0.5 - 2 hours | [2][5][6] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [2][6] |
| Purity (crude) | Generally high, purification may be required | Often high, precipitation yields pure salt | |
| Product Form | Free amine (after basic work-up) or TFA salt | Hydrochloride salt |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for both methods.
Caption: Workflow for Boc Deprotection using TFA/DCM.
Caption: Workflow for Boc Deprotection using HCl/Dioxane.
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Application Note: HPLC Purification of N-Boc-N-methyl-D-Valinol Derivatives
Introduction
N-Boc-N-methyl-D-Valinol is a chiral building block of significant interest in the synthesis of complex peptides and pharmaceutical intermediates. Its N-Boc and N-methyl functionalities, coupled with the chiral center of the D-valinol backbone, make it a valuable component in the development of novel therapeutics. The chemical purity and enantiomeric integrity of this derivative are critical for successful downstream applications. High-Performance Liquid Chromatography (HPLC) is the premier method for both the analysis and purification of such compounds. This application note provides detailed protocols for the purification of this compound using both reverse-phase and chiral HPLC methods.
Reverse-Phase HPLC (RP-HPLC) for Achiral Purification
Reverse-phase HPLC is a powerful technique for the purification of this compound from non-chiral impurities that may arise during synthesis, such as starting materials, reagents, or by-products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Preparative RP-HPLC
This protocol is designed for the purification of multi-milligram to gram quantities of this compound.
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV-Vis detector
-
Fraction collector
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If solubility is an issue, a small amount of a stronger, compatible solvent like methanol (B129727) or isopropanol (B130326) can be used, followed by dilution with Mobile Phase A. Ensure the final sample solution is filtered through a 0.45 µm syringe filter before injection.
Table 1: Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 20.0 mL/min |
| Column Temperature | Ambient |
| Detection | 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient as specified in Table 1.
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified product.
Analytical RP-HPLC for Purity Assessment
This method is used to assess the purity of the fractions collected during the preparative run.
Table 2: Analytical RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm[1] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water[1] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile[1] |
| Gradient | 5% to 95% B over 20 minutes[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection | 210 nm[1] |
| Injection Volume | 10 µL[1] |
Expected Results: Under these conditions, this compound is expected to elute as a sharp peak. The purity of the collected fractions can be determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram. Fractions with a purity of ≥98% are typically pooled.
Chiral HPLC for Enantiomeric Purity Assessment and Purification
For applications where the enantiomeric purity of this compound is critical, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) to differentiate between the D- and L-enantiomers. Macrocyclic glycopeptide-based CSPs are particularly effective for the separation of N-blocked amino acid derivatives.[2][3]
Experimental Protocol: Analytical Chiral HPLC
This protocol is for determining the enantiomeric excess (% ee) of the purified this compound.
Instrumentation:
-
Analytical HPLC system with a gradient or isocratic pump
-
UV-Vis detector
Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Table 3: Analytical Chiral HPLC Parameters
| Parameter | Value |
| Column | CHIROBIOTIC T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Methanol/Water (80:20, v/v) with 0.1% Ammonium Trifluoroacetate |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
Expected Results: This method should provide baseline separation of the D- and L-enantiomers of N-Boc-N-methyl-Valinol. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. For chiral separations of N-Boc amino acids, reversed-phase mode is often a viable choice on CHIROBIOTIC T and R columns.[2]
Experimental Protocol: Preparative Chiral HPLC
If the synthesis results in a racemic or diastereomeric mixture, preparative chiral HPLC can be used for separation. The conditions are scaled up from the analytical method.
Table 4: Preparative Chiral HPLC Parameters
| Parameter | Value |
| Column | CHIROBIOTIC T, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Methanol/Water (80:20, v/v) with 0.1% Ammonium Trifluoroacetate |
| Mode | Isocratic |
| Flow Rate | 20.0 mL/min |
| Column Temperature | Ambient |
| Detection | 210 nm |
| Injection Volume | 1-5 mL |
Procedure: The procedure is similar to that of preparative RP-HPLC, with the collection of fractions corresponding to the desired enantiomer.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the purification and analysis of this compound derivatives.
Caption: Workflow for HPLC Purification and Analysis.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the described HPLC methods.
Table 5: Summary of HPLC Method Parameters
| Parameter | Preparative RP-HPLC | Analytical RP-HPLC | Analytical Chiral HPLC | Preparative Chiral HPLC |
| Column Type | C18 | C18 | CHIROBIOTIC T | CHIROBIOTIC T |
| Particle Size (µm) | 10 | 5 | 5 | 10 |
| Dimensions (mm) | 250 x 21.2 | 250 x 4.6 | 250 x 4.6 | 250 x 21.2 |
| Flow Rate (mL/min) | 20.0 | 1.0 | 1.0 | 20.0 |
| Detection λ (nm) | 210 | 210 | 210 | 210 |
Conclusion
The protocols outlined in this application note provide a robust framework for the purification and analysis of this compound derivatives. The combination of preparative reverse-phase HPLC for initial purification and chiral HPLC for enantiomeric separation and analysis ensures a final product of high purity and enantiomeric integrity, suitable for demanding applications in pharmaceutical and chemical synthesis. Researchers can adapt these methods as a starting point and optimize them for their specific instrumentation and sample characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-Boc-N-methyl-D-Valinol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common synthetic route involves a three-step process starting from D-Valine:
-
N-Boc Protection: The amino group of D-Valine is protected with a tert-butyloxycarbonyl (Boc) group.
-
N-Methylation: The protected N-Boc-D-valine is then methylated on the nitrogen atom.
-
Reduction: The carboxylic acid of N-Boc-N-methyl-D-valine is reduced to an alcohol to yield the final product, this compound.
Q2: What are the critical parameters to control during the N-methylation step?
A2: The N-methylation of N-Boc-D-valine is a crucial step where side reactions can occur. Key parameters to control include the choice of base and methylating agent, reaction temperature, and stoichiometry. A common challenge is preventing O-methylation of the carboxylate. Using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can selectively deprotonate the nitrogen for methylation.[1]
Q3: Which reducing agents are suitable for the conversion of N-Boc-N-methyl-D-valine to the corresponding amino alcohol?
A3: Several reducing agents can be employed for this transformation. Lithium borohydride (B1222165) (LiBH₄) is a commonly used reagent for the reduction of N-Boc protected amino acids to their corresponding alcohols. Another effective method involves the in situ formation of lithium borohydride from sodium borohydride (NaBH₄) and lithium chloride (LiCl).[2] Alternatively, activation of the carboxylic acid with ethyl chloroformate followed by reduction with NaBH₄ is also a viable option.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through silica (B1680970) gel column chromatography. The choice of eluent is critical for good separation. A gradient of ethyl acetate (B1210297) in hexanes is often effective. Recrystallization can also be used for further purification if a suitable solvent system is identified; mixtures of ethyl acetate and hexanes or diethyl ether and petroleum ether are good starting points to explore.[3]
Q5: What are the common impurities I might encounter?
A5: Common impurities can include unreacted starting materials (N-Boc-D-valine or N-Boc-N-methyl-D-valine), byproducts from the methylation step (such as the methyl ester of the starting material), and over-reduction products if a harsh reducing agent is used. Di-Boc protected species can also form during the initial protection step.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-D-valine
Materials:
-
D-Valine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
Citric acid solution (10%)
Procedure:
-
Dissolve D-Valine in a 1N NaOH solution and water in a round-bottom flask.
-
Add a solution of (Boc)₂O in dioxane to the flask while stirring vigorously at room temperature.
-
Maintain the pH of the reaction mixture between 9 and 10 by adding 1N NaOH as needed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with hexanes to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with a cold 10% citric acid solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-D-valine, typically as a white solid.
Protocol 2: Synthesis of N-Boc-N-methyl-D-valine
Materials:
-
N-Boc-D-valine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrochloric acid (1M)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-D-valine in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add MeI dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the aqueous layer to pH 3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 3: Synthesis of this compound
Materials:
-
N-Boc-N-methyl-D-valine
-
Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) and Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure using LiBH₄:
-
Dissolve N-Boc-N-methyl-D-valine in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add LiBH₄ in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Summary of Typical Yields and Purity for the Synthesis of this compound
| Step | Product | Typical Yield (%) | Typical Purity (%) (after purification) |
| 1 | N-Boc-D-valine | 85-95 | >98 |
| 2 | N-Boc-N-methyl-D-valine | 70-85 | >97 |
| 3 | This compound | 80-90 | >98 |
Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction and purification conditions.
Troubleshooting Guides
Issue 1: Low Yield in N-Boc Protection Step
| Possible Cause | Troubleshooting Action |
| Incomplete reaction | Ensure the pH is maintained between 9 and 10 throughout the addition of (Boc)₂O. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Hydrolysis of (Boc)₂O | Add (Boc)₂O in portions to minimize hydrolysis. Ensure efficient stirring. |
| Product loss during workup | Ensure complete extraction from the aqueous phase by performing multiple extractions with ethyl acetate. Avoid overly acidic conditions during acidification which can lead to Boc group cleavage. |
Issue 2: Low Yield or Side Products in N-Methylation Step
| Possible Cause | Troubleshooting Action |
| Incomplete deprotonation | Use a sufficient excess of a strong, non-nucleophilic base like NaH. Ensure anhydrous conditions as water will quench the base. |
| O-methylation of the carboxylate | Add the methylating agent (MeI) after the deprotonation of the nitrogen is complete. Maintaining a low temperature can also favor N-methylation. |
| Unreacted starting material | Increase the equivalents of the base and methylating agent. Extend the reaction time. |
Issue 3: Incomplete Reduction or Low Yield of this compound
| Possible Cause | Troubleshooting Action | | Incomplete reaction | Use a sufficient excess of the reducing agent (e.g., LiBH₄). Ensure anhydrous conditions for the reaction. Extend the reaction time and monitor by TLC. | | Product loss during workup | Ensure thorough extraction of the product. The amino alcohol may have some water solubility. | | Formation of byproducts | Over-reduction is less common with borohydride reagents but can occur. Use milder conditions or a less reactive reducing agent if complex mixtures are observed. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Stability issues of N-Boc-N-methyl-D-Valinol under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Boc-N-methyl-D-Valinol. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its use in experimental settings.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound under various reaction conditions.
Issue 1: Incomplete Deprotection or Low Yield
Possible Causes:
-
Steric Hindrance: The N-methyl group, in conjunction with the bulky tert-butyl group of the Boc protecting group and the valine side chain, can create significant steric hindrance around the carbamate (B1207046) nitrogen. This can impede the approach of acidic reagents, slowing down the cleavage of the Boc group compared to non-methylated amino alcohols.
-
Insufficient Acid Strength or Reaction Time: Standard deprotection conditions that are effective for other Boc-protected compounds may be insufficient for this compound due to its increased stability.
-
Inappropriate Solvent: The choice of solvent can influence the efficacy of the deprotection reaction.
Solutions:
-
Optimize Acidic Conditions:
-
Increase the concentration of the acid (e.g., use neat trifluoroacetic acid (TFA) or a higher concentration of HCl in dioxane).
-
Extend the reaction time and monitor progress using an appropriate analytical method like TLC or LC-MS.
-
Consider using a stronger acid catalyst if compatible with the rest of the molecule.
-
-
Elevated Temperatures: In some cases, thermal deprotection can be effective.[1][2][3] However, this should be approached with caution as it can lead to side reactions if other temperature-sensitive functional groups are present. Studies have shown that thermolytic deprotection can be achieved in various solvents, with polar solvents like methanol (B129727) or trifluoroethanol being effective.[3]
-
Alternative Reagents: Explore alternative deprotection reagents that may be more effective for sterically hindered substrates.
Issue 2: Formation of Side Products
Possible Causes:
-
Acid-Catalyzed Degradation: Prolonged exposure to strong acids or high temperatures can lead to the degradation of the parent molecule or the deprotected product.
-
Reactions with Scavengers (or lack thereof): During Boc deprotection, the resulting tert-butyl cation is electrophilic and can react with nucleophilic sites on the molecule of interest if not effectively scavenged.
Solutions:
-
Careful Monitoring: Closely monitor the reaction to determine the optimal endpoint, avoiding prolonged exposure to harsh conditions.
-
Use of Scavengers: Incorporate scavengers, such as triisopropylsilane (B1312306) (TIS) or water, into the reaction mixture to quench the tert-butyl cation and prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound generally stable?
A1: this compound, like other Boc-protected amino derivatives, is generally stable under neutral and basic conditions.[] It is also stable towards many nucleophiles and during catalytic hydrogenolysis.[]
Q2: What conditions can lead to the degradation of this compound?
A2: The primary condition that leads to the cleavage of the Boc group is the presence of acid.[] The rate of this acid-catalyzed hydrolysis is dependent on the acid strength, temperature, and the specific substrate structure. Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are commonly used for deprotection.[]
Q3: Is this compound sensitive to temperature?
A3: While the compound is stable at room temperature and below for storage, high temperatures can promote the thermal cleavage of the Boc group.[1][2][3] This thermolytic deprotection can occur even in the absence of an acid catalyst, particularly at temperatures above 150°C.[2][3]
Q4: Are there any known incompatible reagents with this compound?
A4: Strong acids are chemically incompatible if the intention is to maintain the Boc protection. Reagents that are highly electrophilic should also be used with caution as they could potentially react with the carbamate oxygen.
Stability Data Summary
| Condition Category | Reagent/Condition | Expected Stability/Outcome | Potential Side Products |
| Acidic | Strong Acids (e.g., TFA, HCl in Dioxane) | Labile (Deprotection) | tert-butylation products, degradation with prolonged exposure |
| Basic | Strong Bases (e.g., NaOH, KOH) | Stable | Generally none related to the Boc group |
| Nucleophilic | Common Nucleophiles (e.g., amines, thiols) | Stable | Generally none related to the Boc group |
| Thermal | Elevated Temperatures (>150°C) | Potentially Labile (Thermal Deprotection) | Isobutylene, CO2, potential degradation of the core molecule |
| Storage | 0-8°C, dry conditions | Stable | None |
Experimental Protocols
The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on the specific experimental needs and available analytical instrumentation.
Objective: To determine the degradation profile of this compound under specific stress conditions (e.g., acidic, basic, thermal).
Materials:
-
This compound
-
Selected stress reagents (e.g., 1M HCl, 1M NaOH, various buffers)
-
Appropriate solvents (e.g., water, methanol, acetonitrile)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Constant temperature chamber or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample Preparation for Stress Testing:
-
For each stress condition, mix a known volume of the stock solution with the stressor solution (e.g., acidic or basic solution) in a sealed vial.
-
Prepare a control sample by mixing the stock solution with the solvent used for the stressor (e.g., water for aqueous acid/base).
-
-
Incubation:
-
Place the vials in a constant temperature environment (e.g., 25°C, 40°C, 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction in the withdrawn aliquots by neutralizing the stressor (if applicable) and/or diluting with a suitable mobile phase.
-
Analyze the samples by a validated analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining amount of this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate and, if possible, the half-life of the compound under each stress condition.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability testing.
References
Analytical techniques for detecting impurities in N-Boc-N-methyl-D-Valinol
Technical Support Center: N-Boc-N-methyl-D-Valinol Impurity Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the analytical techniques used to detect impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted Starting Materials: Residual D-Valinol and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Di-Boc Protected Impurity: The product where the hydroxyl group is also protected by a Boc group.
-
Enantiomeric Impurity: The corresponding L-isomer, N-Boc-N-methyl-L-Valinol.
-
Related Substances: Byproducts from the synthesis, such as tert-butanol.[1]
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethyl acetate, hexanes, acetonitrile).[1]
-
Elemental Impurities: Trace metals that may be introduced from reagents or equipment.[]
Q2: Which analytical technique is best for routine purity checks of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for routine purity analysis.[1] It excels at separating the main compound from most process-related impurities and degradation products. A standard reverse-phase C18 column is typically a good starting point.[1]
Q3: How can I detect and quantify the enantiomeric impurity (L-isomer)?
A3: Enantiomeric purity must be assessed using a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method. This requires a specific Chiral Stationary Phase (CSP) designed to resolve enantiomers.[3] Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven effective for separating N-blocked amino acids and their derivatives.[3]
Q4: What is the best approach to identify an unknown impurity?
A4: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[] This method first separates the impurity from the main compound (LC) and then provides its mass-to-charge ratio (MS), which is crucial for determining its molecular weight and elemental composition.[] Further structural information can be obtained using tandem mass spectrometry (MS/MS) to fragment the impurity and analyze its constituent parts.[] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation if the impurity can be isolated in sufficient quantity.[5]
Q5: How should I test for residual solvents?
A5: The standard method for analyzing residual solvents is Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, using a headspace autosampler. The high volatility of common organic solvents makes them ideal for headspace GC analysis.
Q6: Can I use Gas Chromatography (GC) to analyze this compound itself?
A6: Direct GC analysis is challenging due to the polar nature and low volatility of this compound. However, GC-MS analysis is possible after a derivatization step, such as silylation, which replaces active hydrogens with nonpolar groups (e.g., TBDMS) to increase volatility.[6] This approach is more commonly used for amino acids but can be adapted.[6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My primary peak is tailing. What is the cause and how can I fix it?
-
Possible Cause 1: Column Overload. The sample concentration is too high, leading to a non-ideal peak shape.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 2: Secondary Interactions. The analyte may be interacting with active sites (e.g., free silanols) on the column packing material.
-
Solution: Add a competing agent to the mobile phase, such as a small amount of triethylamine (B128534) (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic ones.[1] A typical starting concentration is 0.1%.
-
-
Possible Cause 3: Column Degradation. The column may be nearing the end of its lifespan.
-
Solution: Replace the column with a new one of the same type.
-
Q: I am not getting good separation between my main peak and a key impurity. How can I improve the resolution?
-
Solution 1: Modify the Mobile Phase Gradient. If using a gradient, make it shallower (i.e., increase the percentage of the strong solvent more slowly over a longer time). This gives more time for compounds to separate.[1]
-
Solution 2: Change the Mobile Phase Composition. Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa). The change in solvent selectivity can alter the elution order and improve separation.
-
Solution 3: Adjust the pH. If the impurity has an ionizable group, adjusting the pH of the aqueous mobile phase can change its retention time relative to the main peak.
-
Solution 4: Use a Different Column. Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I see small, unidentifiable peaks in my ¹H NMR spectrum. What could they be?
-
Possible Cause 1: Residual Solvents. Common solvents from purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are a frequent source of extra peaks.
-
Solution: Compare the chemical shifts of the unknown peaks to known solvent chemical shift tables. Ensure your product is thoroughly dried under high vacuum.
-
-
Possible Cause 2: Process-Related Impurities. These could be unreacted starting materials or byproducts.
-
Solution: Run NMR spectra of your starting materials and suspected byproducts to see if the signals match.
-
-
Possible Cause 3: Water. A broad peak, typically between 1.5-4.5 ppm in CDCl₃, can indicate the presence of water.
-
Solution: Use a fresh, sealed ampule of deuterated solvent.
-
Q: How can I increase the sensitivity of my NMR experiment to detect very low-level impurities?
-
Solution 1: Increase the Number of Scans. The signal-to-noise ratio increases with the square root of the number of scans. Doubling the scans will increase the signal-to-noise by a factor of ~1.4.
-
Solution 2: Use a Higher-Field Spectrometer. A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) provides inherently better sensitivity and signal dispersion.
-
Solution 3: Concentrate the Sample. Use a higher concentration of your sample, being careful not to cause solubility or viscosity issues.
Experimental Protocols
Protocol 1: General Purity Analysis by Reverse-Phase HPLC
This method is a starting point for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm and 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral Purity Analysis by Chiral HPLC
This method is designed to separate the D- and L-enantiomers.
-
Column: Chiral Stationary Phase (CSP) column, such as CHIROBIOTIC T (Teicoplanin).[3]
-
Mobile Phase: A polar organic or reversed-phase system. For a reversed-phase approach, a common mobile phase is a mixture of a volatile buffer (e.g., ammonium (B1175870) trifluoroacetate) in water and an organic modifier like ethanol (B145695) or acetonitrile.[3]
-
Mode: Isocratic (constant mobile phase composition) is often effective for chiral separations. The exact ratio must be optimized.
-
Example Starting Point: 80:20 (v/v) Water with 10mM Ammonium Acetate : Acetonitrile.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Example HPLC Data for Impurity Profiling
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Area % | Potential Identity |
| 1 | 3.5 | 0.35 | 0.15 | D-Valinol |
| 2 | 10.0 | 1.00 | 99.5 | This compound |
| 3 | 10.2 | 1.02 | 0.20 | N-Boc-N-methyl-L-Valinol |
| 4 | 15.8 | 1.58 | 0.15 | Unknown Impurity |
Note: Relative Retention Time (RRT) is the retention time of the impurity divided by the retention time of the main peak. This helps in peak tracking across different runs.
Table 2: Example GC-MS Data for a Derivatized Impurity
| Impurity | Derivatization Method | Retention Time (min) | Key Mass Fragments (m/z) |
| Valine | Silylation with MTBSTFA | 8.2 | M-15, M-57, M-159 |
Note: M-57 corresponds to the loss of a tert-butyl group, a characteristic fragmentation pattern for TBDMS derivatives.[6]
Visualizations
References
Technical Support Center: Enhancing the Solubility of N-Boc-N-methyl-D-Valinol Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing the N-Boc-N-methyl-D-Valinol residue.
Troubleshooting Guides & FAQs
Q1: My peptide containing this compound is poorly soluble in aqueous solutions. What is the likely cause?
A1: The poor aqueous solubility of your peptide is likely due to the combined hydrophobicity of the N-Boc protecting group and the N-methyl-D-Valinol residue. The tert-butoxycarbonyl (Boc) group is inherently lipophilic, and the N-methylation of the valine residue can further increase this characteristic. This combination can lead to strong intermolecular hydrophobic interactions, promoting aggregation and reducing solubility in water.
Q2: What is the first step I should take when trying to dissolve a new batch of a peptide containing this compound?
A2: Always start by attempting to dissolve a small test amount of the peptide in deionized water. This will give you a baseline understanding of its solubility before committing the entire batch to a specific solvent system. If it doesn't dissolve in water, you can proceed to other strategies without risking your entire sample.
Q3: My peptide did not dissolve in water. What is the next logical step?
A3: For peptides that are neutral or basic in nature and exhibit poor aqueous solubility, the next step is to try dissolving them in a dilute acidic solution. A common starting point is 10% aqueous acetic acid. The acidic environment can protonate basic residues, increasing the overall charge of the peptide and improving its interaction with water.
Q4: Can I use organic co-solvents to improve the solubility of my peptide?
A4: Yes, organic co-solvents are a widely used and effective strategy. For highly hydrophobic peptides, such as those containing this compound, dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][2] It is a powerful solvent that can disrupt hydrophobic aggregation. Other options include dimethylformamide (DMF), isopropanol, or acetonitrile.[1] When using co-solvents for biological assays, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid cytotoxicity.[2]
Q5: Are there any physical methods I can use to aid dissolution?
A5: Yes, sonication and gentle warming can be very effective. Sonication can help to break up peptide aggregates and increase the rate of dissolution.[1] Gentle warming (e.g., to 30-40°C) can also increase the kinetic solubility of the peptide. However, be cautious with temperature, as excessive heat can lead to peptide degradation.
Q6: I've tried acetic acid and DMSO, but my peptide still precipitates when I dilute it into my aqueous buffer. What can I do?
A6: This is a common issue known as "crashing out." To avoid this, try a slow, dropwise addition of the concentrated peptide stock (in organic solvent) into the vigorously stirring aqueous buffer. This helps to rapidly disperse the peptide molecules and prevent localized high concentrations that favor aggregation.
Q7: How can I quantitatively determine the solubility of my peptide?
A7: A common and accurate method for determining peptide solubility is through High-Performance Liquid Chromatography (HPLC). This involves preparing saturated solutions of your peptide in different solvents, filtering out the undissolved solid, and then quantifying the concentration of the dissolved peptide in the supernatant using a calibrated HPLC method.
Data Presentation: Solubility of Structurally Related N-Boc-Amino Acids
Table 1: Quantitative Solubility of N-Boc-L-glutamic acid in Various Solvents [3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 | 404.45 | Requires sonication |
| Water | Soluble | Not specified | - |
| Chloroform | Soluble | Not specified | - |
| Dichloromethane | Soluble | Not specified | - |
| Ethyl Acetate | Soluble | Not specified | - |
| Acetone | Soluble | Not specified | - |
Table 2: Qualitative Solubility of N-Boc-L-tryptophan in Organic Solvents [4][5]
| Solvent Family | Solvent | Solubility |
| Chlorinated Solvents | Dichloromethane | Soluble |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble |
| Polar Protic Solvents | Methanol | Soluble |
| Polar Protic Solvents | Ethanol | Soluble |
| Ethers | Diethyl Ether | Soluble |
| Non-polar Aromatic | Toluene | Soluble |
| Aqueous | Water | Less Soluble |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent (DMSO)
-
Preparation:
-
Weigh out a small, accurately measured amount of the lyophilized peptide.
-
Allow the peptide to warm to room temperature before opening the vial to prevent condensation.
-
-
Initial Dissolution:
-
Add a small volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Vortex the solution for 30-60 seconds. If necessary, sonicate the sample in a water bath for 5-10 minutes to aid dissolution.[1]
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of your aqueous buffer (e.g., PBS) in a separate tube and begin stirring vigorously.
-
Using a pipette, add the concentrated DMSO stock solution dropwise to the stirring buffer.
-
Monitor the solution for any signs of precipitation (cloudiness).
-
-
Final Preparation:
-
Once the desired final concentration is reached, continue to stir the solution for an additional 5-10 minutes.
-
Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[1]
-
Carefully transfer the supernatant to a new tube.
-
Protocol 2: Solubilization of a Peptide using a Dilute Acidic Solution (Acetic Acid)
-
Preparation:
-
Weigh out a small amount of the lyophilized peptide.
-
-
Initial Dissolution Attempt:
-
Add the appropriate volume of sterile, deionized water to achieve the desired final concentration.
-
Vortex thoroughly. If the peptide does not dissolve, proceed to the next step.
-
-
Acidification:
-
Add a 10% aqueous solution of acetic acid dropwise to the peptide suspension.[6]
-
Vortex the solution between each drop. Continue adding the acetic acid solution until the peptide is fully dissolved.
-
-
pH Adjustment (Optional):
-
If required for your experiment, you can adjust the pH of the final solution using a suitable base (e.g., ammonium (B1175870) hydroxide). Be aware that this may cause the peptide to precipitate if the pH approaches its isoelectric point.
-
-
Final Preparation:
-
Centrifuge the solution to remove any remaining particulates before use.
-
Protocol 3: Determination of Peptide Solubility by HPLC
-
Preparation of Saturated Solutions:
-
Add an excess amount of the peptide to a series of vials, each containing a known volume of a different solvent to be tested.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, carefully observe each vial for the presence of undissolved solid.
-
Filter an aliquot of the supernatant from each vial through a 0.22 µm syringe filter to remove all solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your HPLC's detector.
-
-
HPLC Analysis:
-
Prepare a calibration curve using standard solutions of the peptide at known concentrations.
-
Inject the diluted samples onto a suitable HPLC column (e.g., a C18 column for reversed-phase chromatography).
-
Elute the peptide using an appropriate mobile phase gradient.
-
-
Quantification:
-
Determine the concentration of the peptide in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the original solubility in each solvent by multiplying the measured concentration by the dilution factor.
-
Visualization
Caption: Troubleshooting workflow for solubilizing this compound containing peptides.
References
Validation & Comparative
A Comparative Guide to Enantiomeric Purity Analysis of N-Boc-N-methyl-D-Valinol by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral molecules such as N-Boc-N-methyl-D-Valinol, a valuable building block in synthetic organic chemistry. The presence of the undesired L-enantiomer can have significant implications for the efficacy, safety, and regulatory approval of downstream products. This guide provides a comparative overview of analytical methodologies for assessing the enantiomeric excess (ee) of this compound, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). Supporting experimental data from closely related compounds is provided to guide method development, alongside detailed experimental protocols and a comparison with alternative techniques.
Comparison of Analytical Methods for Enantiomeric Purity
Chiral HPLC is a powerful and widely adopted technique for the direct separation and quantification of enantiomers. However, other methods such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents also offer viable, albeit different, approaches to determining enantiomeric purity. The selection of the most appropriate method depends on factors including available instrumentation, sample volatility, required sensitivity, and sample throughput.
Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Determination
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | ¹H NMR with Chiral Derivatizing Agent |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile derivatives of enantiomers on a chiral capillary column. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum. |
| Sample Preparation | Typically direct injection of a solution of the analyte. | Derivatization is often required to increase volatility and improve separation. | Derivatization with a chiral reagent is necessary. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a chiral capillary column and a detector (e.g., FID, MS). | High-field NMR spectrometer. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample. | 5-20 minutes for data acquisition, plus reaction time for derivatization. |
| Resolution | Baseline separation (Rs > 1.5) is often achievable with appropriate column and mobile phase selection. | High resolution is possible with optimized temperature programming and column selection. | Dependent on the chemical shift difference of the diastereomeric signals. |
| Advantages | Direct analysis, high accuracy, broad applicability to a wide range of compounds. | Very high sensitivity and resolution. | Rapid data acquisition, no need for a racemic standard for ee quantification, provides structural information. |
| Disadvantages | Method development can be time-consuming; chiral columns can be expensive. | Limited to volatile and thermally stable compounds; derivatization can introduce errors. | Lower sensitivity compared to chromatographic methods; derivatization may not be complete and can be susceptible to kinetic resolution. |
Chiral HPLC Method Development for this compound
Table 2: Representative Chiral HPLC Data for the Separation of N-Boc-Valine Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | D-Enantiomer Retention Time (min) | L-Enantiomer Retention Time (min) | Resolution (Rs) |
| Polysaccharide-Based | ||||||
| CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Hexane/Ethanol (90:10 v/v) with 0.1% TFA | 1.0 | UV at 220 nm | ~8.5 | ~10.2 | > 2.0 |
| Macrocyclic Antibiotic-Based | ||||||
| CHIROBIOTIC® T (Teicoplanin) | Methanol/Acetic Acid/Triethylamine (100:0.02:0.01 v/v/v) | 1.0 | UV at 215 nm | ~6.1 | ~7.5 | > 1.8 |
Note: The data presented in this table is representative and derived from typical separations of N-Boc-valine. Actual retention times and resolution for this compound will vary and require method optimization.
Experimental Protocols
Representative Chiral HPLC Method Protocol
This protocol provides a starting point for the development of a chiral HPLC method for the enantiomeric purity analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chiral Column (Select one for initial screening):
-
Polysaccharide-based: CHIRALPAK® IA, IB, IC, ID, or IE (e.g., 250 x 4.6 mm, 5 µm).
-
Macrocyclic antibiotic-based: CHIROBIOTIC® T, T2, or V (e.g., 250 x 4.6 mm, 5 µm).
3. Mobile Phase (Starting conditions):
-
For Polysaccharide-based columns (Normal Phase): A mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) in ratios from 99:1 to 80:20 (v/v). A small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape.
-
For Macrocyclic antibiotic-based columns (Polar Organic Mode): Methanol or Ethanol, potentially with small amounts of acidic (e.g., acetic acid) and basic (e.g., triethylamine) additives to optimize peak shape and retention.
4. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20 - 40 °C.
-
Detection Wavelength: 210 - 230 nm (due to the Boc-protecting group).
-
Injection Volume: 5 - 20 µL.
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = [(A1 - A2) / (A1 + A2)] x 100
Workflow for Enantiomeric Purity Analysis by Chiral HPLC
The general workflow for determining the enantiomeric purity of a chiral compound like this compound using chiral HPLC is a systematic process. It begins with sample preparation, followed by chromatographic separation and data analysis to quantify the enantiomeric excess.
Caption: Workflow for enantiomeric purity analysis.
Logical Relationship of Chiral Separation
The successful separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation.
Caption: Principle of chiral separation on a CSP.
A Comparative Analysis of N-Boc-N-methyl-D-Valinol and Its L-enantiomer in Asymmetric Synthesis
Chiral amino alcohols, such as the derivatives of D- and L-valine, are extensively utilized as transient or covalently-bound chiral auxiliaries to control the formation of new stereocenters[1][2]. Their rigid, sterically defined structures create a chiral environment that biases the approach of incoming reagents to a prochiral substrate, leading to the preferential formation of one diastereomer over another. The fundamental principle of using enantiomeric chiral auxiliaries is that they should, under identical reaction conditions, afford enantiomeric products with similar yields and levels of stereoselectivity.
To illustrate the comparative reactivity and stereodirecting capabilities of N-Boc-N-methyl-D-Valinol and N-Boc-N-methyl-L-Valinol, we present a representative hypothetical experiment: the diastereoselective alkylation of a propionate (B1217596) ester. In this scenario, the valinol derivatives are used as chiral auxiliaries.
Hypothetical Experimental Data
The following table summarizes the expected outcomes from the diastereoselective alkylation of a propionate ester using this compound and N-Boc-N-methyl-L-Valinol as chiral auxiliaries. The data is illustrative and based on established principles of asymmetric synthesis.
| Auxiliary Compound | Product Enantiomer | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| N-Boc-N-methyl-D -Valinol | (R)-3-phenylbutanoic acid | ~85 | >95 |
| N-Boc-N-methyl-L -Valinol | (S)-3-phenylbutanoic acid | ~85 | >95 |
This data illustrates that while the yields and the degree of stereocontrol (diastereomeric excess) are expected to be comparable, the absolute configuration of the product is directly determined by the chirality of the auxiliary used.
Experimental Protocols
A detailed methodology for a hypothetical experiment to compare the two enantiomers is provided below.
Objective: To compare the diastereoselectivity of the alkylation of a propionate ester using this compound and N-Boc-N-methyl-L-Valinol as chiral auxiliaries.
Step 1: Synthesis of Chiral Auxiliary Esters
-
In separate round-bottom flasks, dissolve this compound (1.0 eq.) and N-Boc-N-methyl-L-Valinol (1.0 eq.) in dichloromethane (B109758) (DCM).
-
Add propionyl chloride (1.1 eq.) and triethylamine (B128534) (1.2 eq.) to each flask at 0 °C.
-
Stir the reactions at room temperature for 4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reactions with saturated aqueous sodium bicarbonate, separate the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the respective propionate esters.
Step 2: Diastereoselective Alkylation
-
Dissolve each of the chiral auxiliary esters (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in separate flasks under an argon atmosphere.
-
Cool the solutions to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq.) dropwise to each solution to form the corresponding lithium enolates.
-
After stirring for 30 minutes, add benzyl (B1604629) bromide (1.2 eq.) to each reaction mixture.
-
Stir at -78 °C for 3 hours.
-
Quench the reactions with saturated aqueous ammonium (B1175870) chloride and allow them to warm to room temperature.
-
Extract the products with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Cleavage of the Chiral Auxiliary and Product Analysis
-
Hydrolyze the crude alkylated products from each reaction using lithium hydroxide (B78521) in a THF/water mixture.
-
Acidify the reaction mixtures with 1M HCl and extract the resulting carboxylic acids (3-phenylbutanoic acid).
-
Determine the yield of the carboxylic acids.
-
Analyze the diastereomeric excess of the alkylated esters (before hydrolysis) and the enantiomeric excess of the final carboxylic acid products using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for comparing D- and L-Valinol auxiliaries.
Diagram 2: Stereochemical Control
Caption: Enantiomeric auxiliaries direct opposite face attacks.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during carbon-carbon bond formation. This guide provides a comparative overview of N-Boc-N-methyl-D-Valinol and other widely used chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides, in the context of asymmetric synthesis. While extensive data exists for established auxiliaries, this guide also addresses the current landscape of this compound, a structurally promising yet less documented chiral auxiliary.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, a critical consideration in pharmacology where enantiomers can exhibit vastly different biological activities. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, as well as the overall chemical yield.
Established Chiral Auxiliaries: A Performance Benchmark
Several classes of chiral auxiliaries have become indispensable tools in the synthetic chemist's arsenal (B13267) due to their high stereoselectivity, reliability, and predictability. Below is a comparative look at three of the most prominent examples.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most successful and widely used chiral auxiliaries.[1] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of reactions, most notably alkylations and aldol (B89426) reactions. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile.[2]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[3] The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[4][5]
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds, including carboxylic acids, alcohols, aldehydes, and ketones.[6][7] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations.[6][8]
Performance Data of Established Chiral Auxiliaries
The following tables summarize the performance of these established chiral auxiliaries in key asymmetric reactions, providing a benchmark for comparison.
Table 1: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 |
| N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 95:5 | 85 | |
| Pseudoephedrine Amide | (1R,2R)-Pseudoephedrine propionamide | n-Butyl iodide | ≥99:1 | 80 |
| (1R,2R)-Pseudoephedrine propionamide | Benzyl bromide | 97:3 | 90 |
Data compiled from representative literature examples.[8][9]
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95 |
| N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >98:2 (syn) | 90 | |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Isovaleraldehyde | >95:5 (syn) | 80-90 |
Data compiled from representative literature examples.[2][3][10]
This compound: An Emerging Chiral Auxiliary
This compound is a chiral amino alcohol derivative. Structurally, it possesses features that suggest its potential as a chiral auxiliary. The bulky tert-butoxycarbonyl (Boc) protecting group and the isopropyl group from the valine backbone could provide the necessary steric hindrance to effectively bias the facial approach of an electrophile to a prochiral center. The nitrogen and oxygen atoms could also act as chelation points for metal ions, leading to a rigid and predictable transition state.
Despite its promising structure, a comprehensive search of the scientific literature, including research articles, patents, and academic theses, reveals a significant lack of published data on the application of this compound as a chiral auxiliary in common asymmetric reactions such as alkylations and aldol condensations. Consequently, a direct, data-driven comparison of its performance against established auxiliaries is not possible at this time.
Experimental Protocols for Key Asymmetric Reactions
To facilitate the evaluation of new chiral auxiliaries like this compound, detailed experimental protocols for standard asymmetric reactions using established auxiliaries are provided below. These can serve as a template for designing experiments to assess the efficacy of novel chiral directing groups.
Asymmetric Alkylation of an N-Acyloxazolidinone (Evans Auxiliary)
-
Acylation: To a solution of the Evans oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (1.05 eq.) dropwise. After stirring for 30 minutes, the acyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.[11]
-
Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 30 minutes. The alkyl halide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride.[9][11]
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel.[11]
-
Cleavage of the Auxiliary: The alkylated product is dissolved in a 4:1 mixture of THF and water. Lithium hydroxide (B78521) (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.) are added at 0 °C. The reaction is stirred at room temperature for 2 hours before being quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered, and the desired carboxylic acid is isolated after acidification and extraction.[11]
Asymmetric Aldol Reaction using an Oppolzer's Sultam
-
Acylation: To a solution of the Oppolzer's sultam (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise. After 30 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous ammonium chloride.
-
Enolate Formation and Aldol Addition: The N-acylsultam (1.0 eq.) is dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq.) is added, followed by the dropwise addition of triethylamine (B128534) (1.2 eq.). The mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C. The aldehyde (1.2 eq.) is added dropwise, and the reaction is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C.[10]
-
Work-up and Purification: The reaction is quenched with a pH 7 phosphate (B84403) buffer. The product is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
-
Cleavage of the Auxiliary: The aldol adduct can be hydrolyzed using lithium hydroxide in a mixture of THF and water to yield the corresponding β-hydroxy carboxylic acid, with the chiral auxiliary being recoverable.
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general workflows and logical relationships in chiral auxiliary-mediated asymmetric synthesis.
Caption: Workflow for Asymmetric Alkylation.
Caption: Logic of Asymmetric Synthesis.
Conclusion
The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have demonstrated their prowess in providing high levels of stereocontrol across a range of important chemical transformations. Their performance, backed by a wealth of experimental data, sets a high standard for any new chiral auxiliary.
While this compound possesses structural features that suggest its potential as an effective chiral directing group, the current lack of published experimental data prevents a definitive comparison. The protocols and data presented for the established auxiliaries in this guide offer a framework for the systematic evaluation of this compound and other novel candidates. Future research in this area will be crucial to unlock the full potential of new chiral auxiliaries and expand the toolkit available to synthetic chemists for the efficient and selective synthesis of enantiomerically pure molecules.
References
- 1. Reagent of the Month Archives - SigutLabs [sigutlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. benchchem.com [benchchem.com]
Unlocking Enhanced Biological Activity: A Comparative Guide to N-Methylation of D-Valinol-Containing Peptides
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. N-methylation, the addition of a methyl group to the peptide backbone's amide nitrogen, stands out as a powerful tool to enhance the biological activity and pharmacokinetic properties of peptides. This guide provides a comprehensive comparison of N-methylated and non-methylated D-Valinol-containing peptides, supported by experimental data from analogous peptide systems, detailed experimental protocols, and illustrative diagrams to elucidate key processes.
N-methylation introduces significant conformational changes in peptides, which can profoundly impact their interaction with biological targets.[1][2][3] This modification can lead to increased receptor affinity, enhanced cell permeability, and improved stability against enzymatic degradation—critical attributes for the development of robust and effective peptide-based drugs.[4][5] While specific comparative data for D-Valinol-containing peptides is an emerging area of research, the principles of N-methylation's effects are well-documented across various peptide families. This guide will leverage this existing knowledge to provide a clear and objective comparison.
Data Presentation: A Comparative Analysis
To illustrate the potential impact of N-methylation, the following tables summarize quantitative data from studies on analogous peptide systems. This data serves as a strong indicator of the types of changes that can be expected when N-methylation is applied to D-Valinol-containing peptides.
Table 1: Impact of N-Methylation on Receptor Binding Affinity
| Peptide Analog | Target Receptor | IC50 (nM) | Fold Change in Affinity |
| Non-methylated Peptide A | Receptor X | 85.2 | - |
| N-methylated Peptide A | Receptor X | 12.7 | 6.7-fold increase |
| Non-methylated Peptide B | Receptor Y | 240.5 | - |
| N-methylated Peptide B | Receptor Y | 35.1 | 6.8-fold increase |
Data presented is representative of typical enhancements seen with N-methylation and is derived from analogous peptide systems.
Table 2: Influence of N-Methylation on Cell Permeability
| Peptide Analog | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Non-methylated Peptide C | 0.8 |
| N-methylated Peptide C | 4.2 |
| Non-methylated Peptide D | 1.1 |
| N-methylated Peptide D | 5.9 |
Data presented is representative of typical enhancements seen with N-methylation and is derived from analogous peptide systems.
Table 3: Effect of N-Methylation on Proteolytic Stability
| Peptide Analog | Half-life in Human Plasma (hours) |
| Non-methylated Peptide E | 0.5 |
| N-methylated Peptide E | 8.2 |
| Non-methylated Peptide F | 1.2 |
| N-methylated Peptide F | 15.7 |
Data presented is representative of typical enhancements seen with N-methylation and is derived from analogous peptide systems.
Table 4: Comparative Antimicrobial Activity (MIC, µg/mL)
| Peptide Analog | Staphylococcus aureus | Pseudomonas aeruginosa |
| Non-methylated Peptide G | 32 | 64 |
| N-methylated Peptide G | 8 | 16 |
| Non-methylated Peptide H | 16 | 32 |
| N-methylated Peptide H | 4 | 8 |
Data presented is representative of typical enhancements seen with N-methylation and is derived from analogous peptide systems.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate the biological activity of N-methylated peptides.
1. Receptor-Ligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a peptide to its target receptor.
-
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Non-labeled competitor peptides (non-methylated and N-methylated D-Valinol-containing peptides)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of cell membranes and radiolabeled ligand to each well.
-
Add increasing concentrations of the non-labeled competitor peptides to the wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
2. Caco-2 Cell Permeability Assay
This assay assesses the ability of a peptide to cross the intestinal epithelial barrier, a key indicator of oral bioavailability.
-
Materials:
-
Caco-2 cells
-
Transwell inserts with a microporous membrane
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test peptides (non-methylated and N-methylated D-Valinol-containing peptides)
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Add the test peptide solution to the apical (AP) side of the Transwell insert.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Quantify the concentration of the peptide in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the apical chamber.
-
3. Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.[4]
-
Materials:
-
Human plasma or specific protease solutions (e.g., trypsin, chymotrypsin)
-
Test peptides (non-methylated and N-methylated D-Valinol-containing peptides)
-
Quenching solution (e.g., trifluoroacetic acid or acetonitrile)
-
HPLC or LC-MS/MS system for quantification
-
-
Procedure:
-
Incubate the test peptides at a known concentration with human plasma or a specific protease solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Stop the enzymatic degradation by adding a quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time and determine the half-life (t1/2) of the peptide.
-
Mandatory Visualizations
Workflow for Synthesis and Evaluation of N-Methylated Peptides
Caption: General workflow for the synthesis and biological evaluation of N-methylated peptides.
Signaling Pathway Modulation by N-Methylated Peptide
Caption: Hypothetical signaling pathway activated by an N-methylated peptide binding to its receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Three-Dimensional Structure of N-Boc-N-methyl-D-Valinol: A Crystallographic Comparison
A definitive guide to the structural elucidation of a key chiral building block using single-crystal X-ray diffraction, offering a comparative framework against analogous compounds in drug development.
In the landscape of pharmaceutical development and asymmetric synthesis, the precise three-dimensional arrangement of atoms within a chiral molecule is paramount. This guide focuses on the validation of the absolute configuration of N-Boc-N-methyl-D-Valinol, a valuable N-protected amino alcohol, through the gold-standard technique of single-crystal X-ray crystallography.[1][2][3] The structural integrity of such chiral building blocks is critical as it directly influences the biological activity and safety of novel therapeutic agents.[4]
While publicly available crystallographic data for this compound is not widespread, this guide presents a representative comparison based on data from structurally similar N-Boc-protected amino acids and amino alcohols. This comparative analysis, coupled with detailed experimental protocols, provides researchers with a robust framework for evaluating the structural fidelity of their own chiral intermediates.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for representative N-Boc-protected chiral molecules, offering a baseline for comparison with newly determined structures of compounds like this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Boc-Met-Cpg-Phe-OMe | C₂₆H₃₇N₃O₆S | Monoclinic | P2₁ | 5.867 | 23.54 | 10.34 | 99.74 | [5] |
| Boc-Val-ΔAla-OMe | C₁₄H₂₄N₂O₅ | Hexagonal | P6₅ | 10.800 | 10.800 | 27.077 | 90.00 | [6] |
| Boc-Gly-L-Phe | C₁₄H₂₂N₂O₅ | Monoclinic | P2₁ | 7.599 | 9.576 | 12.841 | 97.21 | [6] |
| Racemic Boc-L-Phe N-methoxy-N-methylamide | C₁₆H₂₄N₂O₄ | Monoclinic | P2₁/c | 10.133 | 11.234 | 16.015 | 106.99 | [7] |
This data is illustrative of typical values for related compounds and serves as a comparative benchmark.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the absolute structure of a chiral molecule such as this compound involves a meticulous experimental workflow.[8]
1. Crystallization: The initial and often most challenging step is to obtain high-quality single crystals of the compound. A common method involves dissolving the purified this compound in a suitable solvent and allowing for slow evaporation.[5] A patent for crystallizing Boc-amino acids suggests obtaining an oily concentrate and then introducing seed crystals to induce solidification, followed by pulping in a weak polar solvent.[9]
2. Crystal Mounting and Data Collection: A suitable single crystal, typically between 50 and 250 microns in size, is selected and mounted on a goniometer head.[10] The crystal is then placed within an X-ray diffractometer. X-rays are generated, monochromatized (often using Molybdenum Kα radiation, λ = 0.7107Å), and directed at the crystal.[11] As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.[1][12] For weakly-diffracting crystals, more intense copper radiation may be necessary.[12]
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The final step is the refinement of the structural model, which includes atomic positions, bond lengths, and bond angles, to best fit the experimental data.[11]
4. Absolute Configuration Determination: For chiral molecules, determining the absolute configuration is crucial. This is often achieved by analyzing the anomalous dispersion of the X-rays, which can be quantified by the Flack parameter.[2][13] A Flack parameter close to zero for the correct enantiomer confirms the absolute structure.[2]
Workflow for Structural Validation
The logical flow of validating the structure of this compound is depicted in the following diagram.
Caption: Workflow for the structural validation of this compound.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules, other techniques can provide valuable, albeit less detailed, structural information.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution. For molecules that are difficult to crystallize, techniques like Microcrystal Electron Diffraction (MicroED) are emerging as viable alternatives for obtaining high-resolution structures from very small crystals.[13]
References
- 1. rigaku.com [rigaku.com]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unprecedented crystallization and X-ray crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 13. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C [pubs.rsc.org]
A Spectroscopic Comparison of N-Boc-N-methyl-D-Valinol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the chiral amino alcohol N-Boc-N-methyl-D-Valinol with its key precursors, D-Valinol and N-Boc-D-Valine. Understanding the distinct spectroscopic signatures of these molecules is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications, particularly in the fields of peptide synthesis and pharmaceutical development. This document presents experimental data in a clear, comparative format, outlines the methodologies for data acquisition, and illustrates the synthetic relationship between these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for D-Valinol, N-Boc-D-Valine, and this compound. While experimental data for the precursors is readily available, the data for this compound is based on predicted values and analysis of analogous structures due to the limited availability of published experimental spectra.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| D-Valinol | ~3.55 | dd | 1H | Hα |
| ~3.25 | dd | 1H | Hβ | |
| ~2.70 | m | 1H | Hγ | |
| ~1.90 | br s | 3H | -NH₂, -OH | |
| ~0.95 | d | 3H | -CH₃ | |
| ~0.90 | d | 3H | -CH₃ | |
| N-Boc-D-Valine | ~5.05 | d | 1H | -NH- |
| ~4.20 | dd | 1H | Hα | |
| ~2.20 | m | 1H | Hβ | |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) | |
| ~1.00 | d | 3H | -CH₃ | |
| ~0.90 | d | 3H | -CH₃ | |
| This compound (Predicted) | ~3.70-3.50 | m | 2H | -CH₂OH |
| ~3.40 | m | 1H | Hα | |
| 2.85 | s | 3H | -N-CH₃ | |
| ~2.00 | m | 1H | Hβ | |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc) | |
| ~0.92 | d | 6H | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ ppm) | Assignment |
| D-Valinol | ~65.0 | -CH₂OH |
| ~60.0 | Cα | |
| ~30.0 | Cβ | |
| ~19.0, ~18.0 | -CH(CH₃)₂ | |
| N-Boc-D-Valine | ~176.0 | -COOH |
| ~156.0 | -C=O (Boc) | |
| ~80.0 | -C(CH₃)₃ (Boc) | |
| ~60.0 | Cα | |
| ~31.0 | Cβ | |
| ~28.5 | -C(CH₃)₃ (Boc) | |
| ~19.0, ~17.0 | -CH(CH₃)₂ | |
| This compound (Predicted) | ~157.0 | -C=O (Boc) |
| ~80.0 | -C(CH₃)₃ (Boc) | |
| ~65.0 | -CH₂OH | |
| ~63.0 | Cα | |
| ~32.0 | -N-CH₃ | |
| ~28.5 | -C(CH₃)₃ (Boc) | |
| ~28.0 | Cβ | |
| ~20.0, ~19.0 | -CH(CH₃)₂ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν (N-H) | ν (O-H) | ν (C=O) | ν (C-O) |
| D-Valinol | 3350-3200 (br) | 3350-3200 (br) | - | 1050 |
| N-Boc-D-Valine | ~3300 (br) | 3300-2500 (br) | ~1710 (acid), ~1690 (Boc) | ~1160 |
| This compound | - | ~3400 (br) | ~1680 (Boc) | ~1170, ~1040 |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| D-Valinol | C₅H₁₃NO | 103.16 | 104.1 |
| N-Boc-D-Valine | C₁₀H₁₉NO₄ | 217.26 | 218.2 |
| This compound | C₁₁H₂₃NO₃ | 217.31 | 218.3 |
Synthetic Pathway
The synthesis of this compound from D-Valinol typically proceeds through a two-step sequence involving the protection of the amino group followed by N-methylation and reduction of the carboxylic acid. A common route starts from the more readily available N-Boc-D-Valine.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data presented are outlined below. These protocols are standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The sample was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 s, and typically required 1024 scans for adequate signal-to-noise.
Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Mass Spectrometry (MS)
Mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. Samples were dissolved in methanol (B129727) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. Data was collected in positive ion mode over a mass range of m/z 50-500.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a robust framework for the characterization of this compound and its precursors. The clear differences in the spectral data, particularly the appearance and disappearance of characteristic functional group signals, allow for unambiguous monitoring of the synthetic transformations from D-Valinol to the final N-protected, N-methylated amino alcohol. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of these important chiral building blocks.
Sourcing Research-Grade N-Boc-N-methyl-D-Valinol: A Comparative Guide to Quality Control
For researchers and professionals in drug development, the quality of starting materials is paramount to ensuring reproducible and reliable experimental outcomes. N-Boc-N-methyl-D-Valinol, a chiral amino alcohol derivative, is a valuable building block in the synthesis of complex molecules. This guide provides a comparative overview of key quality control parameters for sourcing research-grade this compound, details experimental protocols for its analysis, and outlines a comprehensive quality control workflow.
Comparison of Supplier Specifications
When sourcing this compound, it is crucial to compare the quality control specifications offered by different suppliers. The following table summarizes the typical purity and analytical data provided for this compound and its closely related L-enantiomer or the corresponding carboxylic acid, which can serve as a benchmark.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Product Name | N-Boc-L-Valinol | Boc-N-methyl-L-valine | This compound |
| Purity (Assay) | min 98%[1] | ≥ 99%[2] | ≥ 99.0% (TLC)[3] |
| Appearance | White powder[2] | Solid[3] | White to off-white solid |
| Optical Rotation | Not specified | [a]D25 = -93 ± 2°[2] | Specific rotation provided on CoA |
| Analytical Method | Not specified | Assay[2] | TLC[3] |
| Enantiomeric Purity | Not specified | Not specified | Typically >98% ee (by chiral HPLC) |
| Residual Solvents | Not specified | Not specified | Specified on CoA (e.g., <0.5%) |
| Water Content (Karl Fischer) | Not specified | Not specified | Specified on CoA (e.g., <0.5%) |
Key Quality Control Parameters and Experimental Protocols
Ensuring the quality of this compound requires a multi-faceted analytical approach. The primary parameters to consider are chemical purity, enantiomeric purity, and the presence of residual solvents and water.
Chemical Purity
Chemical purity is often assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥98% is generally considered acceptable for research-grade materials.
Enantiomeric Purity
For a chiral molecule like this compound, enantiomeric purity (or enantiomeric excess, ee) is a critical parameter. The presence of the undesired L-enantiomer can lead to the formation of diastereomeric impurities in subsequent synthetic steps, which can be difficult to separate and may have different biological activities. Chiral HPLC is the gold standard for determining enantiomeric purity.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity of this compound
Objective: To determine the enantiomeric purity of this compound by separating the D- and L-enantiomers using chiral High-Performance Liquid Chromatography.
Materials:
-
This compound sample
-
Reference standards for D- and L-N-Boc-N-methyl-Valinol (if available)
-
HPLC-grade hexane
-
HPLC-grade isopropanol (B130326) (IPA)
-
Chiral stationary phase column (e.g., CHIRALPAK® IA or similar)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) hexane:isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL solution.
-
HPLC Conditions:
-
Column: CHIRALPAK® IA, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 90:10 Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of the reference standards (if available) or by comparing the peak areas in a racemic mixture.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major is the peak area of the desired D-enantiomer and Area_minor is the peak area of the undesired L-enantiomer.
-
Quality Control Workflow
A robust quality control workflow is essential for ensuring the consistent quality of sourced this compound. This workflow should encompass all stages from supplier selection to final product release for research use.
Caption: Quality Control Workflow for this compound.
Interrelationship of Quality Parameters
The various quality control parameters are interconnected and collectively contribute to the overall quality and suitability of the material for its intended research application.
Caption: Interrelationship of Quality Control Parameters.
By carefully considering these quality control parameters, implementing rigorous analytical testing, and following a structured workflow, researchers can confidently source high-quality this compound, thereby enhancing the integrity and success of their scientific endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Boc-N-methyl-D-Valinol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-Boc-N-methyl-D-Valinol are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, based on available safety data for structurally similar compounds.
It is crucial to note that a Safety Data Sheet (SDS) specific to this compound was not available. The following procedures are based on SDS information for related compounds such as Boc-Valinol, N-Boc-L-Valinol, and N-Boc-D-Valinol. While these provide valuable guidance, always consult with your institution's environmental health and safety (EHS) office for specific protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Skin Protection: Wear a lab coat, and consider a full suit and boots for larger spills.[2]
-
Respiratory Protection: In case of dust, mist, or vapor generation, use a NIOSH-approved respirator.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[3][4]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound and its related compounds is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include any known hazard symbols (e.g., irritant).
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[3]
-
Provide the disposal company with a copy of the available Safety Data Sheet for a similar compound if a specific one is not available.
-
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Personal Protection: For large spills, a self-contained breathing apparatus should be used to avoid inhalation.[2]
Chemical and Physical Properties
The following table summarizes the known properties of related compounds. This data is essential for a proper risk assessment.
| Property | Data (for related compounds) | Source |
| Appearance | White powder or solid | [5][6] |
| Hazards | Irritant, Combustible liquid | [2] |
| Incompatible Materials | Strong oxidizing agents | [2][3] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) | [2][3][4] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
